molecular formula C14H22N2 B1376721 1-Benzyl-2-(propan-2-yl)piperazine CAS No. 1267896-88-7

1-Benzyl-2-(propan-2-yl)piperazine

Cat. No.: B1376721
CAS No.: 1267896-88-7
M. Wt: 218.34 g/mol
InChI Key: YXLPJNMJKHDTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(propan-2-yl)piperazine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-2-(propan-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-(propan-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-2-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)14-10-15-8-9-16(14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLPJNMJKHDTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decoding the Benzylpiperazine Scaffold: A Technical Guide to Pharmacophore Mapping and Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The benzylpiperazine (BZP) moiety is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically controversial due to the recreational abuse of unmodified BZP (a monoamine releaser), the scaffold itself is a critical template for developing neuroprotective agents, particularly Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease and Sigma receptor (


) ligands  for neuropathic pain.

This guide moves beyond basic modeling tutorials. It details the construction of a robust pharmacophore hypothesis for BZP derivatives, emphasizing the "Dual Binding Site" strategy in AChE inhibition. We will explore how to map the steric and electronic features required to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Structural Anatomy of the Scaffold

To map the pharmacophore effectively, one must first understand the vectors of modification. The BZP scaffold is not a static rock; it is a dynamic linker.

The Vector Map

The piperazine ring exists predominantly in a chair conformation. The nitrogen atoms (


 and 

) serve as the primary anchor points.

BZP_Anatomy BZP_Core Piperazine Core (Chair Conformation) N1 N1: Protonation Site (Positive Ionizable) BZP_Core->N1 pKa ~9.8 N4 N4: Distal Vector (Linker Attachment) BZP_Core->N4 Substitution Benzyl Benzyl Moiety (Hydrophobic/Aromatic) N1->Benzyl Methylene Bridge PAS Interaction PAS Interaction N4->PAS Interaction Extension Target Target Interaction (e.g., AChE Trp84) Benzyl->Target pi-pi Stacking

Figure 1: Structural anatomy of the Benzylpiperazine scaffold highlighting key pharmacophoric vectors.

Protocol: Hybrid Pharmacophore Generation

Phase 1: Dataset Curation & Conformational Analysis

The Trap: Using energy-minimized structures from a 2D sketcher. The Fix: Bioactive conformations are rarely global minima.

  • Dataset Selection: Curate a training set of 20–30 BZP derivatives with

    
     values spanning at least 4 orders of magnitude (e.g., 1 nM to 10 
    
    
    
    M).
  • Conformational Search:

    • Method: Monte Carlo or Systematic Search.

    • Energy Window: 20 kcal/mol (to account for the strain energy upon binding).

    • Constraint: If mapping for AChE, constrain the piperazine nitrogen to be protonated (simulating physiological pH).

Phase 2: Molecular Alignment (The Critical Step)

Alignment is the single largest source of error. Do not align by "atom matching" (RMSD of carbon atoms). Align by Pharmacophoric Features .

  • Anchor: The protonated

    
     (Positive Ionizable).
    
  • Vector: The centroid of the Benzyl ring (Hydrophobic/Ring Aromatic).

  • Variable: The

    
     substituent (allows the algorithm to find the optimal overlay for the distal group).
    
Phase 3: Feature Definition & Hypothesis Generation

For BZP scaffolds targeting AChE/BuChE, select the following features in your software (Discovery Studio, MOE, or Phase):

Feature TypeCodeStructural CorrelateFunction
Positive Ionizable PIProtonated

Cation-

interaction with Trp84 (CAS).
Ring Aromatic RABenzyl Ring

-

stacking with Phe330.
Hydrophobic HYLinker (methylene chain)Spans the enzyme gorge.
H-Bond Acceptor HBACarbonyl/Ether at

Interaction with PAS residues (Tyr72).

Case Study: Dual-Site AChE Inhibitors

This section demonstrates the application of the protocol to design a ligand that spans the 20 Å deep gorge of Acetylcholinesterase.

The Biological Logic

The AChE active site has two main regions:

  • CAS (Catalytic Anionic Site): Bottom of the gorge.

  • PAS (Peripheral Anionic Site): Entrance of the gorge.

BZP is an ideal scaffold because the benzylpiperazine unit binds to the CAS, while the


 position allows for the attachment of a long linker to reach the PAS.
The Workflow Visualization

Pharmacophore_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Mapping cluster_2 Step 3: Validation Ligands Curate BZP Library (Wide Activity Range) Confs Generate Conformers (Monte Carlo, <20kcal/mol) Ligands->Confs Align Align via PI and RA (N1 and Benzyl) Confs->Align Features Extract 3D Features (HBA, HBD, HY, PI) Align->Features Decoys Screen Decoy Set (DUD-E Database) Features->Decoys Metrics Calc ROC & Enrichment (GH Score > 0.7) Decoys->Metrics

Figure 2: Step-by-step workflow for generating and validating the pharmacophore model.

Quantitative Constraints

Based on successful models in literature (e.g., Bioorg. Med. Chem.), a high-affinity BZP pharmacophore for AChE must satisfy these geometric constraints:

  • PI

    
     RA Distance:  4.5 – 5.5 Å (Distance between protonated N and Benzyl centroid).
    
  • PI

    
     Distal HBA:  10.0 – 14.0 Å (Required to bridge CAS and PAS).
    
  • Excluded Volumes: Place steric constraints around the benzyl ring to prevent clashes with the narrow gorge walls (Tyr124, Phe297).

Validation: Ensuring Trustworthiness

A pharmacophore model is a hypothesis, not a fact. It must be rigorously challenged.

Statistical Metrics

Do not rely solely on the Correlation Coefficient (


). You must report:
  • Cost Analysis: The difference between the "Null Cost" and "Total Cost" should be > 40-60 bits.

  • Fischer Randomization: Run 19 trials (95% confidence) to ensure the correlation isn't random.

  • 
     (Cross-Validation):  Leave-One-Out (LOO) method. A value > 0.5 is acceptable; > 0.7 is excellent.
    
The Decoy Test

Create a database of 1,000 "decoys" (compounds with similar molecular weight/LogP but no activity). Screen your pharmacophore against this set.[1]

  • Goal: High enrichment factor. The model should retrieve active BZP derivatives while ignoring the decoys.

References

  • BenchChem. (2025). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. BenchChem Technical Guides. Link

  • Contiguiani, J. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry.[2] Link

  • Pasqualotto, G., et al. (2022). Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents. PMC. Link

  • Intagliata, S., et al. (2021).[3] Development of New Benzylpiperazine Derivatives as

    
     Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Medicinal Chemistry Letters. Link
    
  • Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity Educational Resources. Link

Sources

Engineering the Piperazine Scaffold: Biological Activity and Therapeutic Potential of C2-Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including blockbuster anticancer agents like imatinib, dasatinib, and bosutinib[1]. However, as drug discovery shifts toward highly selective, target-specific paradigms, the inherent symmetry and conformational flexibility of unsubstituted piperazine can lead to off-target toxicities and suboptimal pharmacokinetic profiles.

This technical guide explores the strategic functionalization of the C2-position of the piperazine ring. By acting as a Senior Application Scientist, I will dissect the causality behind C2-substitution, analyze its profound impact on biological activity (ranging from apoptosis induction to adenosine receptor antagonism), and provide validated, step-by-step experimental protocols for synthesizing and evaluating these advanced derivatives.

The Rationale for C2-Substitution: Causality in Molecular Design

Why focus on the C2 position? The decision to substitute at the C2 carbon rather than the N1/N4 nitrogen atoms is rooted in precise steric and electronic control:

  • Conformational Locking & Target Affinity: Unsubstituted piperazine rapidly flips between chair conformations. Introducing a bulky alkyl or aryl group at C2 creates steric hindrance, effectively "locking" the ring into a single, thermodynamically stable chair conformation. This rigidification reduces the entropic penalty upon binding to target proteins (such as the hydrophobic grooves of Bcl-XL or A2A receptors), thereby drastically increasing binding affinity[2].

  • Chirality and Enantiomeric Specificity: C2-substitution inherently creates a chiral center. In biological systems, enantiomers often exhibit vastly different pharmacological profiles. Chiral C2-substituted piperazines can be tailored to interact selectively with chiral biological targets (e.g., mycobacterial lipid membranes), enhancing penetration and reducing off-target interactions[3].

  • Modulation of Basicity (pKa): The inductive effect of a C2-substituent directly impacts the electron density of the adjacent N1 nitrogen. By finely tuning the pKa, scientists can optimize the molecule's lipophilicity and membrane permeability, a critical factor for crossing the blood-brain barrier or penetrating bacterial cell walls[3].

Key Biological Activities and Mechanisms of Action

Anticancer Activity and Apoptotic Regulation

Recent breakthroughs highlight the efficacy of hybrid molecules, such as N-ethyl-piperazinyl-amides derived from triterpenic acids (e.g., oleanonic, ursonic, and betulinic acids). The incorporation of a C2-substituted piperazine moiety significantly amplifies cytotoxicity against NCI-60 cancer cell lines compared to the parent triterpenes[1].

Mechanism of Action: These derivatives act as potent regulators of the apoptotic pathway. They competitively inhibit anti-apoptotic proteins (Bcl-2 and Bcl-XL) while simultaneously up-regulating pro-apoptotic genes (Bak and Bax). This disruption alters the mitochondrial membrane potential, triggering cytochrome c release and subsequent caspase cascade activation[1].

ApoptosisPathway C2Pip C2-Substituted Piperazine Derivative Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) C2Pip->Bcl2 Inhibits Bak Bak / Bax (Pro-apoptotic) C2Pip->Bak Upregulates CytoC Cytochrome c Release Bcl2->CytoC Blocks Bak->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Fig 1. Mechanistic pathway of apoptosis induction by C2-substituted piperazine derivatives.

Neurological Applications: Adenosine Receptor Antagonism

In the realm of central nervous system (CNS) disorders, C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have emerged as highly potent and selective antagonists for A2A and A3 adenosine receptors[2]. Induced-fit docking models reveal that the C2-substituent projects into a specific auxiliary hydrophobic pocket of the receptor, an interaction absent in unsubstituted variants, which dictates the high receptor subtype selectivity[2].

Antimicrobial and PARP-1 Inhibition

The structural rigidity of C2-substituted piperazines is also leveraged in antimicrobial design. For example, piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives have been synthesized and validated in silico as potent PARP-1 inhibitors[4]. Furthermore, chiral C2-substituted xanthone derivatives demonstrate enhanced penetration through lipid-rich mycobacterial cell walls, exhibiting potent anti-tuberculosis activity[3].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the vast landscape of biological evaluations, the following table summarizes the quantitative efficacy of various C2-functionalized piperazine derivatives across different therapeutic targets.

Compound ClassTarget / Cell LineBiological Activity (IC50 / MIC)Mechanism of ActionRef
Piperazine amide of betulinic acid T-lymphoblastic leukemia, Breast cancerIC50: 0.7–7.8 µMCytotoxicity / Apoptosis[1]
3,23-dihydroxy-17-piperazinyl betulinic amide HeLa, MCF-7, HepG2IC50 < 10 µMAntiproliferative[1]
Resveratrol-chalcone-piperazine amide A549 (Lung Cancer), HeLaIC50 = 0.26 µmol/L (A549)Apoptosis induction[5]
1-(2-Aryl-2-adamantyl)piperazine derivatives MDA-MB-435 (Melanoma)Anti-clonogenic at 1–5 µMmTORC1 signaling modulation[6]
C2-substituted pyrazolo-triazolo-pyrimidines A2A / A3 Adenosine ReceptorsHigh affinity (Low nM range)Competitive Antagonism[2]

Experimental Methodologies & Protocols

As an application scientist, ensuring that protocols are self-validating and mechanistically sound is paramount. The following workflows detail the synthesis and biological evaluation of C2-piperazine hybrids.

Protocol 1: Synthesis of C2-Substituted Piperazine Amide Hybrids

Objective: To synthesize N-ethyl-piperazinyl-amides of triterpenic acids with high stereochemical purity.

  • Activation of the Carboxylic Acid: Dissolve 1.0 mmol of the starting triterpenic acid (e.g., oleanonic acid) in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 mmol of Hydroxybenzotriazole (HOBt).

    • Causality/Rationale: EDC is chosen over standard DCC because the resulting urea byproduct is water-soluble, allowing for seamless removal during the aqueous wash phase, thus preventing contamination of the chiral C2-piperazine intermediate.

  • Amidation: After 30 minutes of stirring at 0°C, add 1.1 mmol of the specific C2-substituted N-ethyl-piperazine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aqueous Workup & Validation: Wash the organic layer with 5% HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4.

    • Self-Validation Step: Evaporate a 0.1 mL aliquot and run a rapid 1H-NMR. Confirm the disappearance of the carboxylic acid proton (~11-12 ppm) and the appearance of the characteristic C2-methine proton of the piperazine ring (usually shifted downfield due to the adjacent amide bond).

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Chloroform/Methanol 95:5).

Protocol 2: In Vitro Apoptosis Evaluation (Bcl-XL Inhibition via Western Blot)

Objective: To validate the apoptotic mechanism of action of the synthesized derivatives.

  • Cell Treatment: Seed A375 cells in 6-well plates at a density of

    
     cells/well. Treat with the synthesized C2-piperazine derivative at 0.1, 1, and 5 µM concentrations for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
    
  • Cell Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality/Rationale: The inclusion of phosphatase inhibitors is critical, as apoptotic signaling often involves transient phosphorylation events (e.g., Bad phosphorylation) that dictate Bcl-XL binding affinity.

  • SDS-PAGE & Transfer: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk. Probe with primary anti-Bcl-XL and anti-Bax antibodies overnight at 4°C. Follow with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using Enhanced Chemiluminescence (ECL). A successful assay will show a dose-dependent decrease in Bcl-XL band intensity and an increase in Bax intensity relative to the loading control (GAPDH)[1].

Workflow Start Starting Material (e.g., Oleanonic Acid) Step1 Amidation / Coupling with C2-Piperazine Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Step3 Structural Characterization (1H/13C NMR, HRMS) Step2->Step3 Step4 In Vitro Screening (NCI-60 Panel / MTT) Step3->Step4 End Lead Optimization Step4->End

Fig 2. Standard synthetic and biological evaluation workflow for C2-piperazine hybrids.

Conclusion & Future Perspectives

The strategic placement of substituents at the C2 position of the piperazine ring represents a sophisticated approach to modern drug design. By breaking the symmetry of the molecule, researchers can exert fine control over the conformational landscape, pKa, and target specificity of the resulting drug candidates. From overcoming multidrug-resistant cancers via targeted apoptosis to developing highly selective CNS therapeutics, C2-substituted piperazine derivatives will undoubtedly continue to serve as a cornerstone in the development of next-generation pharmaceuticals.

References

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Induced fit and pharmacophore generation approach applied to A2A adenosine receptor antagonists. semanticscholar.org.
  • Chiral Derivatives of Xanthones with Antimicrobial Activity. mdpi.com.
  • Piperazine skeleton in the structural modification of n
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. acs.org.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. mdpi.com.

Sources

Literature review of 1,2-disubstituted piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic Handbook for Medicinal Chemists

Executive Summary

The 1,2-disubstituted piperazine scaffold (N1-substituted, C2-substituted) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and antiretrovirals (e.g., Indinavir). However, this specific substitution pattern presents a unique synthetic challenge: the steric clash between the N1-substituent and the C2-group often disfavors cyclization or destabilizes the conformation required for binding.

This guide moves beyond standard N-alkylation to detail three high-fidelity strategies for constructing this motif: De Novo Radical Cyclization (SnAP) , Anionic C-H Functionalization (Lithiation) , and Photoredox Alpha-Arylation .

Part 1: De Novo Assembly (The "Builder" Strategy)

Core Technology: SnAP (Stannyl Amine Protocol) Reagents Primary Reference: Bode, J. W. et al. Nature Chemistry 2014.

The most robust method for accessing 1,2-disubstituted piperazines with high functional group tolerance is the SnAP protocol. Unlike traditional reductive amination which fails with sterically hindered ketones, SnAP reagents utilize a radical mechanism to couple an aldehyde/ketone with an amino-stannane, forming the ring in a single step.

Mechanistic Insight

The reaction proceeds via the formation of an imine, followed by a copper-mediated single-electron oxidation of the C-Sn bond. This generates an


-heteroatom radical that undergoes a 6-endo-trig cyclization onto the imine. The radical nature allows this process to override the steric repulsion that typically shuts down ionic cyclizations.

SnAP_Mechanism Start Aldehyde/Ketone + SnAP Reagent Imine Imine Intermediate Start->Imine -H2O Radical α-Amino Radical (via Cu(II) ox) Imine->Radical Cu(OTf)2 -Cu(I), -SnBu3+ Cyclization 6-endo-trig Cyclization Radical->Cyclization Intramolecular Attack Product 1,2-Disubstituted Piperazine Cyclization->Product H-abstraction

Figure 1: The SnAP radical cycle bypasses steric barriers inherent in ionic SN2 cyclizations.

Validated Protocol: Synthesis of 2-Aryl-Piperazines

Note: All steps must be performed in a fume hood due to organotin byproducts.

  • Imine Formation:

    • To a vial containing the aldehyde (1.0 equiv, 0.50 mmol) in CH2Cl2 (2.5 mL), add the SnAP reagent (1.0 equiv) and 4Å molecular sieves (100 mg).

    • Stir at room temperature (RT) for 2–12 h.

    • Checkpoint: Confirm imine formation via 1H NMR (disappearance of aldehyde CHO peak).

  • Cyclization:

    • Filter the mixture to remove sieves and concentrate in vacuo (crucial to remove water).

    • Redissolve the crude imine in pure CH2Cl2 (5.0 mL) and 2,6-lutidine (1.0 equiv).

    • Add Cu(OTf)2 (1.0 equiv) in one portion.

    • Stir at RT for 12–24 h. The solution will turn from blue to a dark green/brown suspension.

  • Workup:

    • Quench with 10% aq. NH4OH (forms a deep blue copper complex).

    • Extract with CH2Cl2 (3x). Wash combined organics with brine.

    • Purify via flash chromatography (typically MeOH/CH2Cl2 with 1% NH4OH).

Part 2: Direct C-H Functionalization (The "Sculptor" Strategy)

Core Technology: N-Boc Directed Alpha-Lithiation Primary Reference: O'Brien, P. et al. J. Am. Chem. Soc. 2016.

For installing substituents onto a pre-existing piperazine ring, alpha-lithiation is the gold standard for stereocontrol. The N-Boc group is not just a protecting group; it is a "stereochemical anchor."

Mechanistic Insight: The Dipole Effect

The success of this reaction relies on the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the N-Boc group coordinates the lithium atom. To minimize dipole repulsion, the lithiated species adopts a specific conformation where the C-Li bond is equatorial, stabilized by the N-Boc dipole. This dictates that the electrophile attacks with inversion (or retention depending on the mechanism, but effectively leading to trans diastereoselectivity relative to distal substituents).

Lithiation_Stereocontrol Substrate N-Boc Piperazine Complex Pre-Lithiation Complex (CIPE) Substrate->Complex s-BuLi / Sparteine TS Dipole-Stabilized Lithiated Species Complex->TS Deprotonation (Kinetic Control) Trapping Electrophile Trapping TS->Trapping Retentive/Invertive Path Result Enantioenriched 1,2-Piperazine Trapping->Result Stereodefined

Figure 2: The N-Boc group directs lithiation via coordination, enforcing stereochemical outcomes.

Validated Protocol: Enantioselective Alpha-Lithiation
  • Reagent Prep:

    • Flame-dry a Schlenk flask under Argon.

    • Add N-Boc-piperazine (1.0 equiv) and (+)-sparteine (1.2 equiv) in anhydrous Et2O (0.1 M).

    • Cool to -78 °C.

  • Lithiation:

    • Add s-BuLi (1.2 equiv) dropwise over 10 min.

    • Stir at -78 °C for 4–6 hours.

    • Critical Control: The temperature must remain below -70 °C to prevent Boc-migration or decomposition.

  • Trapping:

    • Add the electrophile (e.g., MeI, allyl bromide) (1.5 equiv) dropwise.

    • Allow to warm slowly to RT overnight.

  • Purification:

    • Standard aqueous workup and silica chromatography.

Part 3: Photoredox Catalysis (The "Modern" Strategy)

Core Technology: Iridium-Catalyzed Alpha-Arylation Primary Reference: MacMillan, D. W. C. et al. Nature 2014.

This method allows for the direct coupling of N-aryl piperazines with cyanoarenes. It is particularly powerful for late-stage functionalization of drug candidates.

Mechanistic Insight

The reaction utilizes an Ir(ppy)3 catalyst excited by visible light. The excited catalyst oxidizes the piperazine amine to an amine radical cation. This species is highly acidic at the alpha-position, allowing for deprotonation to an


-amino radical, which then engages in a radical-radical coupling (or radical addition) with the cyanoarene.

Key Advantage: Unlike lithiation, this tolerates protic functional groups (alcohols, amides) elsewhere on the molecule.

Comparative Analysis of Methodologies
FeatureSnAP Protocol (Bode)Alpha-Lithiation (O'Brien)Photoredox (MacMillan)
Primary Bond Formed C-N and C-C (Ring Closure)C-C (Functionalization)C-C (Functionalization)
Substrate Class Aldehydes + Amino-stannanesN-Boc PiperazinesN-Aryl/Alkyl Piperazines
Stereocontrol Moderate (substrate dependent)Excellent (Reagent controlled)Moderate (Thermodynamic)
Key Limitation Requires Tin (toxic); multistep reagent synthesisLow temp (-78°C); strong base sensitivityRequires specific aryl partners (CN-arenes)
Scalability Good (Gram scale)Moderate (Cryogenic)Excellent (Flow chemistry)
References
  • SnAP Reagents (De Novo Synthesis): Vo, C. V., Luescher, M. U., & Bode, J. W. (2014).[1] SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes.[2][3] Nature Chemistry, 6, 310–314.[1] [Link]

  • Alpha-Lithiation (Stereoselective Functionalization): Unsworth, W. P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines.[4][5][6] Journal of the American Chemical Society, 138(41), 13694–13702. [Link]

  • Photoredox Arylation (Late-Stage Functionalization): McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114-1117. [Link]

  • Pyrazine Reduction (Alternative Route): Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[7][8] Organic Letters, 18(13), 3082–3085.[7] [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-2-isopropylpiperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties allow it to serve as a versatile linker or core structure, enabling fine-tuning of a molecule's pharmacological profile.[1] The functionalization of the piperazine ring, particularly at its nitrogen atoms, is a critical step in the synthesis of these bioactive molecules. Reductive amination stands out as one of the most robust and widely utilized methods for N-alkylation, offering a high degree of control and applicability to a broad range of substrates.[2][3]

This guide provides detailed protocols and technical insights for the synthesis of 1-benzyl-2-isopropylpiperazine from 1-benzylpiperazine and acetone. We will explore two primary methodologies: a classical approach using a chemical hydride reducing agent and a greener alternative employing catalytic hydrogenation. The causality behind experimental choices, mechanistic details, and comparative data are presented to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.

Core Synthesis Pathway: An Overview

The synthesis of 1-benzyl-2-isopropylpiperazine via reductive amination involves a two-step sequence, which is often conveniently performed in a single reaction vessel (a "one-pot" procedure).[4] The process begins with the condensation of a secondary amine (1-benzylpiperazine) with a ketone (acetone) to form a key intermediate, the iminium ion. This is followed by the reduction of the iminium ion to yield the desired tertiary amine product.[5][6]

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_products Product 1_benzylpiperazine 1-Benzylpiperazine reductive_amination Reductive Amination 1_benzylpiperazine->reductive_amination acetone Acetone acetone->reductive_amination product 1-Benzyl-2-isopropylpiperazine reductive_amination->product

Caption: General workflow for the synthesis of 1-benzyl-2-isopropylpiperazine.

Methodology 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly selective and mild reducing agent, making it a reagent of choice for reductive aminations.[3][7] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to preferentially reduce the electrophilic iminium ion intermediate over the starting ketone.[7][8] This selectivity is crucial for one-pot procedures, preventing the wasteful reduction of the carbonyl compound to its corresponding alcohol.[9]

Reaction Mechanism

The reaction proceeds through an acid-catalyzed formation of an iminium cation, which is then reduced by the hydride transfer from STAB.

G node_reagent node_reagent node_intermediate node_intermediate node_product node_product node_catalyst node_catalyst start 1-Benzylpiperazine + Acetone iminium Iminium Ion Intermediate start->iminium Condensation - H₂O product 1-Benzyl-2-isopropylpiperazine iminium->product Hydride Reduction stab NaBH(OAc)₃ (STAB) stab->iminium Hydride Source acid H⁺ (Acid Catalyst) acid->start Catalyzes Formation

Caption: Mechanism of STAB-mediated reductive amination.

Experimental Protocol

Materials:

  • 1-Benzylpiperazine (1.0 eq)

  • Acetone (1.5 - 2.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-benzylpiperazine (1.0 eq) and anhydrous DCE or DCM (to make a ~0.1 M solution).

  • Addition of Reagents: Add acetone (1.5-2.0 eq) to the solution. If the amine starting material is a hydrochloride salt, a base such as triethylamine (2.2 eq) should be added first to generate the free base in situ.[4] For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[1] Stir the mixture for 20-30 minutes at room temperature.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-benzyl-2-isopropylpiperazine.

Methodology 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a more atom-economical and environmentally friendly approach to reductive amination.[10] This method uses molecular hydrogen (H₂) as the reducing agent, with water being the only byproduct.[10] The reaction is heterogeneous, employing a solid-supported metal catalyst, typically palladium or platinum on carbon (Pd/C or Pt/C), which can be easily removed by filtration.[11][12] This method is particularly well-suited for large-scale synthesis.[10]

Causality and Key Considerations

The success of catalytic hydrogenation for reductive amination hinges on the chemoselective reduction of the in-situ formed iminium ion over the starting ketone. This is often achieved by careful selection of the catalyst and reaction conditions (temperature, pressure). Platinum-based catalysts have shown high selectivity in similar transformations.[11] A key challenge is to prevent the concomitant reduction of the benzyl group (hydrogenolysis), which can be mitigated by using specific catalysts or reaction conditions.

Experimental Protocol

Materials:

  • 1-Benzylpiperazine (1.0 eq)

  • Acetone (1.5 - 2.0 eq)

  • 5% Platinum on Carbon (Pt/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) source

  • A suitable hydrogenation apparatus (e.g., Parr hydrogenator or an H-Cube® continuous-flow reactor).[11]

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-benzylpiperazine (1.0 eq) and acetone (1.5-2.0 eq) in methanol.

  • Catalyst Addition: Carefully add the 5% Pt/C catalyst to the solution under an inert atmosphere (e.g., purge with nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove any air.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 80°C) to facilitate the reaction.[11]

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation under reduced pressure.

Comparative Data and Method Selection

ParameterMethod 1: STABMethod 2: Catalytic Hydrogenation
Reducing Agent Sodium TriacetoxyborohydrideHydrogen Gas (H₂)
Typical Yield Good to Excellent (70-95%)Good to Excellent (75-98%)
Reaction Conditions Mild (Room Temperature, atmospheric pressure)Variable (Room temp to 80°C, elevated pressure)[11]
Advantages High functional group tolerance[6], simple setup, excellent for small-scale synthesis."Green" and atom-economical[10], easy product isolation (filtration), scalable.
Disadvantages Stoichiometric boron-containing waste, higher cost of reagent.Requires specialized hydrogenation equipment, potential for debenzylation, catalyst can be pyrophoric.
Ideal For Complex molecules with sensitive functional groups, rapid library synthesis.Large-scale production, process chemistry, "green" chemistry initiatives.

Characterization of 1-Benzyl-2-isopropylpiperazine

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₂₂N₂: 218.34 g/mol ). The mass spectrum would show a molecular ion peak (M⁺) at m/z 218.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[13]

Conclusion

The reductive amination of 1-benzylpiperazine with acetone provides an efficient and direct route to 1-benzyl-2-isopropylpiperazine, a valuable scaffold for further synthetic elaboration. The choice between using a chemical hydride like sodium triacetoxyborohydride or employing catalytic hydrogenation depends on the scale of the reaction, the available equipment, and the specific requirements of the synthetic campaign. Both methods presented are robust and have been widely adopted in the field, offering reliable pathways to the desired N-alkylated piperazine derivatives. By understanding the underlying mechanisms and practical considerations of each protocol, researchers can effectively apply these techniques to advance their drug discovery and development programs.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.
  • A practical catalytic reductive amination of carboxylic acids. (2020, August 12). RSC Publishing.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021, April 2). MDPI.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). MDPI.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). ACS Publications.
  • One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives. (n.d.). Benchchem.
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). Thieme Connect.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024, December 16). ChemicalBook.
  • Sodium Triacetoxyborohydride. (n.d.). Merck Millipore.
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. (n.d.). Organic Chemistry Portal.
  • Reductive amination NaB(AcO)3. (2023, November 3). Reddit.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • 1-Benzylpiperazine. (n.d.). NIST WebBook.

Sources

Application Notes & Protocols: Solid-Phase Synthesis Strategies for Piperazine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a vast array of biologically active compounds.[1] Its presence in drugs targeting everything from cancer and viral infections to central nervous system disorders underscores its importance in drug discovery.[1][2] The two nitrogen atoms of the piperazine ring provide key points for molecular diversification, allowing for fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large, diverse libraries of piperazine-containing compounds, significantly accelerating the drug discovery process by eliminating the need for traditional chromatographic purification after each step.[1][3] This guide provides a detailed overview of established solid-phase strategies for constructing piperazine libraries, complete with step-by-step protocols and the scientific rationale behind key experimental choices.

Core Principles of Solid-Phase Piperazine Synthesis

Successful solid-phase synthesis hinges on the interplay of three key components: the solid support (resin), a linker molecule, and an orthogonal protection strategy.[4][5]

  • Solid Support: Typically, cross-linked polystyrene beads (e.g., Merrifield resin) or polyethylene glycol-grafted polystyrene (e.g., TentaGel) are used. The choice of resin impacts solvent compatibility and reaction kinetics.

  • Linker: The linker connects the growing molecule to the solid support. Its chemistry dictates the conditions under which the final product is cleaved from the resin. "Traceless" linkers are particularly advantageous as they leave no residual functionality on the product molecule after cleavage.[6][7][8] "Safety-catch" linkers provide an added layer of stability, requiring a distinct activation step before the final cleavage can occur, which offers greater flexibility during synthesis.[9]

  • Orthogonal Protecting Groups: To direct reactivity, specific functional groups on the piperazine core or its substituents are temporarily masked with protecting groups. An orthogonal strategy ensures that one type of protecting group can be removed without affecting others, allowing for selective modification at different points in the synthesis.[4][5][10] Common examples include the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the acid-labile Boc (tert-butyloxycarbonyl) group.[11][12]

Key Synthetic Strategies & Protocols

Two primary and robust strategies for the solid-phase synthesis of N-substituted piperazine libraries are detailed below: on-resin cyclization via reductive amination and diversification of a resin-bound piperazine scaffold.

Strategy 1: On-Resin Cyclization via Reductive Amination

This powerful strategy builds the piperazine ring directly on the solid support. A common approach involves the immobilization of an amino acid to the resin, followed by a sequence of N-alkylation and reductive amination steps to form the heterocyclic ring. This method allows for the generation of stereochemically defined piperazines if chiral amino acids are used as starting materials.[1]

A 1. Immobilize Amino Acid on Resin B 2. N-Alkylation with Fmoc-amino aldehyde A->B Fmoc-amino aldehyde, Reductive Amination Conditions C 3. Reductive Amination (e.g., NaBH(OAc)3) B->C Forms secondary amine D 4. Fmoc Deprotection (Piperidine/DMF) C->D Exposes N1 amine E 5. N-Acylation / Sulfonylation (R2-X) D->E Introduce R2 diversity F 6. Cleavage from Resin (TFA) E->F Releases product G Final Product: Disubstituted Piperazine F->G

Caption: On-resin cyclization workflow for piperazine synthesis.

This protocol is adapted from methodologies involving the cyclization of dipeptides or related precursors on a solid support.[1] It utilizes a Rink Amide resin, which yields a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).

Materials:

  • Rink Amide MBHA Resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • A diverse set of carboxylic acids (R²-COOH) and sulfonyl chlorides (R²-SO₂Cl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Triisopropylsilane (TIS), Water

Procedure:

  • Resin Preparation & First Amino Acid Coupling:

    • Swell Rink Amide resin (1.0 g, ~0.5 mmol) in DMF for 1 hour in a solid-phase synthesis vessel. Drain the DMF.

    • Add 20% (v/v) piperidine in DMF to the resin and agitate for 30 minutes to remove the Fmoc group. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4 hours.

    • Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). Confirm coupling completion with a Kaiser test (should be negative/blue).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF (5x) and DCM (3x).

  • Reductive Amination for Cyclization:

    • Swell the resin in 1% acetic acid in dichloroethane (DCE).

    • Add a solution of the second building block, an N-protected amino aldehyde (e.g., Fmoc-alaninal, 3 eq.), and NaBH(OAc)₃ (3 eq.) in DCE.[13][14]

    • Agitate the mixture at room temperature for 12 hours. The reductive amination forms the second N-C bond of the piperazine ring.

    • Drain the reaction mixture and wash the resin extensively with DMF (5x), MeOH (3x), and DCM (5x).

  • Diversification at N1:

    • Perform Fmoc deprotection as described in step 2 to expose the secondary amine at the N1 position of the newly formed piperazine ring.

    • For Acylation: In a separate vial, pre-activate a carboxylic acid (R²-COOH, 3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 2 hours.[15]

    • For Sulfonylation: Add a solution of a sulfonyl chloride (R²-SO₂Cl, 3 eq.) and DIPEA (5 eq.) in DCM to the resin and agitate for 3 hours.

    • After the reaction, drain and wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Product Isolation:

    • Wash the resin with DCM (5x) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the solid, wash with more cold ether, and dry under vacuum.[15]

    • Analyze the product purity and confirm its identity using LC-MS and NMR.

Strategy 2: Diversification of a Resin-Bound Piperazine Scaffold

This approach involves anchoring a pre-formed, orthogonally protected piperazine derivative to the solid support, followed by sequential deprotection and diversification at each nitrogen atom. This strategy is highly modular and allows for precise control over the substitution pattern. A key transformation in some variations of this strategy is the selective reduction of a resin-bound amide using a borane reagent.[3][16]

A 1. Immobilize N-Boc-Piperazine on 2-Chlorotrityl Resin B 2. Boc Deprotection (TFA/DCM) A->B Exposes N4 amine C 3. N4-Diversification (Acylation, Sulfonylation, or Reductive Amination) B->C Introduce R1 diversity D 4. Cleavage from Resin (TFA or HFIP) C->D Releases product E Final Product: N4-Substituted Piperazine D->E

Caption: Diversification of a resin-bound piperazine scaffold.

This protocol uses 2-chlorotrityl chloride resin, which is highly acid-labile and allows for the cleavage of the product under mild conditions, often preserving other acid-sensitive functional groups.[17]

Materials:

  • 2-Chlorotrityl chloride resin

  • N-Boc-piperazine

  • DIPEA

  • TFA

  • A diverse set of aldehydes (R¹-CHO) and acid chlorides (R¹-COCl)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • DCM, DMF

Procedure:

  • Loading of N-Boc-Piperazine:

    • Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in DCM for 30 minutes. Drain the DCM.

    • Add a solution of N-Boc-piperazine (3 eq.) and DIPEA (6 eq.) in DCM.

    • Agitate the mixture for 2 hours at room temperature.

    • To cap any unreacted chlorotrityl groups, add MeOH (1 mL per gram of resin) and agitate for 30 minutes.[15]

    • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

  • Boc Deprotection:

    • Swell the resin in DCM for 30 minutes.

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.[15]

    • Drain and wash the resin with DCM (5x), 10% DIPEA in DMF (2x, for neutralization), DMF (3x), and DCM (3x).

    • Confirm the presence of the free secondary amine using a chloranil test (should be positive).

  • Diversification at N4:

    • Divide the resin into separate reaction vessels for parallel synthesis.

    • For Reductive Amination: To each vessel, add a solution of a unique aldehyde (R¹-CHO, 3 eq.) and NaBH(OAc)₃ (3 eq.) in DCE with 1% acetic acid. Agitate for 12 hours.[14][18]

    • For Acylation: To each vessel, add a solution of a unique acid chloride (R¹-COCl, 3 eq.) and DIPEA (5 eq.) in DCM. Agitate for 4 hours.

    • After the reaction, drain the solutions and wash the resin in each vessel with DMF (3x) and DCM (3x).

  • Cleavage and Product Isolation:

    • Wash the resin with DCM (3x) and dry under nitrogen.

    • Add a cleavage solution (e.g., 20% hexafluoroisopropanol (HFIP) in DCM or 1-5% TFA in DCM) to each vessel and agitate for 30-60 minutes.

    • Filter the resin and collect the filtrate into a separate vial for each unique compound.

    • Evaporate the solvent from each filtrate to yield the crude products.

    • Analyze each library member by high-throughput LC-MS to confirm identity and assess purity.

Data Summary and Key Considerations

ParameterStrategy 1: On-Resin CyclizationStrategy 2: Scaffold DiversificationRationale & Key Insights
Resin Type Rink Amide, Wang2-Chlorotrityl ChlorideRink Amide yields primary amides post-cleavage. 2-Chlorotrityl allows for milder cleavage, preserving sensitive functionalities.[4][17]
Key Reaction Intramolecular Reductive AminationN-Acylation, N-AlkylationOn-resin cyclization can be stereocontrolled. Scaffold diversification is highly modular for SAR studies.
Cleavage High % TFA (e.g., 95%)Low % TFA or HFIPHarsher cleavage is needed for Rink Amide linkers; milder conditions suffice for the hyper-acid sensitive 2-Cl-Trt linker.
Product Scope 2,5- or 2,6-disubstituted piperazines1,4-disubstituted piperazinesThe choice of strategy depends directly on the desired substitution pattern of the final library.
Reaction Monitoring Kaiser Test (primary amines), Chloranil Test (secondary amines)Chloranil TestQualitative tests are crucial to ensure reaction completion at each step before proceeding, preventing deletion sequences.[15]

Conclusion

Solid-phase synthesis provides an exceptionally efficient and scalable platform for the creation of diverse piperazine libraries, which are critical for modern drug discovery programs.[19] By carefully selecting the appropriate resin, linker, and orthogonal protection scheme, researchers can rapidly assemble large numbers of analogs for structure-activity relationship (SAR) studies. The two strategies presented here—on-resin cyclization and scaffold diversification—offer robust and flexible pathways to a wide range of piperazine-based compounds, enabling the exploration of chemical space and the identification of new therapeutic leads.

References

  • Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Combinatorial Chemistry, 5(3), 260-266. Available from: [Link]

  • Yudin, A. K., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. ACS Combinatorial Science. Available from: [Link]

  • Craig, D., et al. Traceless Linkers for Solid-phase Synthesis. Homo- and Hetero-Diels-Alder Reactions of o-Quinodimethanes. Scilit. Available from: [Link]

  • Nielsen, T. E., et al. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 57, 128499. Available from: [Link]

  • Gong, Y. D., et al. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Journal of Combinatorial Chemistry, 6(6), 928-33. Available from: [Link]

  • Welin, E. R., et al. (2006). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. ResearchGate. Available from: [Link]

  • Jeong, J. H., & Mun, H. S. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-5. Available from: [Link]

  • Kral'ova, V., et al. (2018). Traceless Solid-Phase Synthesis of [6,7,8 + 5,6,7]-Fused Molecular Frameworks. Molecules, 23(5), 1099. Available from: [Link]

  • Morphy, J. R., et al. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-74. Available from: [Link]

  • Salvino, J. M., et al. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Combinatorial Science. Available from: [Link]

  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

  • Nefzi, A., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry, 1(4), 350-353. Available from: [Link]

  • Various Authors. (2022). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Available from: [Link]

  • Nicolas, S., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available from: [Link]

  • Various Authors. (2009). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available from: [Link]

  • Various Authors. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Institutes of Health. Available from: [Link]

  • Various Authors. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. Available from: [Link]

  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. Available from: [Link]

  • Pelliccia, S., & Di Martino, R. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Bakhanova, E. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses. Available from: [Link]

  • Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available from: [Link]

  • Kim, K. M., & Cheon, S. H. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2695-2708. Available from: [Link]

  • Various Authors. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Cho, S. D., et al. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. ResearchGate. Available from: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The piperazine motif is a cornerstone in modern medicinal chemistry, yet its synthesis, particularly with sterically demanding substituents, presents significant challenges for drug development professionals. Conventional thermal methods often require prolonged reaction times, high temperatures, and harsh conditions, leading to low yields and undesirable byproducts. This guide provides a comprehensive overview and detailed protocols for the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these hurdles. By leveraging the unique principles of microwave heating, researchers can achieve dramatic accelerations in reaction rates, improved yields, and enhanced product purity, thereby streamlining the synthesis of complex, sterically hindered piperazine derivatives.

The Strategic Advantage of Microwave Synthesis

Sterically hindered piperazines are prevalent scaffolds in a multitude of FDA-approved drugs, valued for their ability to confer favorable pharmacokinetic properties and engage with biological targets. However, the very steric bulk that provides these advantages also impedes the chemical reactions required for their synthesis. Traditional approaches, such as the N-monosubstitution of a piperazine core, are often plagued by issues of low reactivity and competing side reactions like bis-alkylation.[1]

Microwave-assisted synthesis offers a transformative solution by fundamentally altering the way energy is introduced into a chemical system.

Mechanism of Microwave Heating: Beyond the Bunsen Burner

Unlike conventional heating, which relies on the slow, inefficient transfer of thermal energy from an external source through the vessel walls, microwave synthesis employs dielectric heating.[2][3] This process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents, continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant molecular rotation and resulting friction generate heat rapidly and uniformly throughout the bulk of the material.[2][3][4]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate thermal energy.[4][5]

This "in-core" heating is instantaneous and volumetric, leading to a rapid rise in temperature that is not dependent on the thermal conductivity of the vessel.[2][4] This allows for precise temperature control and the ability to reach temperatures far above the solvent's boiling point in sealed, pressurized vessels, a technique known as "superheating".[3][6]

Caption: Fundamental mechanisms of microwave-assisted heating.

Key Benefits for Piperazine Synthesis

The application of MAOS translates into several tangible benefits that directly address the challenges of synthesizing hindered structures:

  • Dramatically Reduced Reaction Times: Reactions that take many hours or even days with conventional heating can often be completed in minutes.[7][8][9]

  • Improved Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of thermal decomposition byproducts and leading to cleaner reaction profiles and higher yields.[7][8]

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures greater reproducibility compared to conventional methods.[7]

  • Green Chemistry Alignment: MAOS often allows for a reduction or complete elimination of hazardous solvents, aligning with the principles of green chemistry.[4][5][7]

Core Protocols for Sterically Hindered Piperazines

The following protocols are designed for use with dedicated laboratory microwave synthesis reactors equipped with temperature and pressure sensors.

Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] Its application to sterically hindered aryl halides and piperazines is often challenging, but microwave irradiation can significantly improve reaction efficiency.[11][12][13] This protocol provides a general method for coupling a substituted piperazine with a hindered aryl halide.

Rationale: The choice of a bulky, electron-rich phosphine ligand (like X-Phos) is crucial for promoting the reductive elimination step, which is often the rate-limiting step with hindered substrates.[10][11] A strong, non-nucleophilic base is required to deprotonate the amine. Microwave heating accelerates all steps of the catalytic cycle, overcoming the high activation energies associated with sterically demanding substrates.

Workflow Diagram:

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 mmol, 1.0 eq), the piperazine derivative (1.2 mmol, 1.2 eq), and the base (e.g., KOt-Bu or Cs₂CO₃, 1.5 mmol, 1.5 eq).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add 3-5 mL of an appropriate high-boiling, microwave-absorbing solvent (e.g., toluene, dioxane, or DMF).

  • Vial Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 150 °C, with a ramp time of 2 minutes and a hold time of 10-20 minutes. Use maximum power with variable power control to maintain the target temperature. Monitor the internal pressure throughout the reaction.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using forced air cooling before handling.

  • Work-up: Quench the reaction by carefully adding water. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-arylpiperazine.[11][14]

Protocol 2: Microwave-Enhanced Synthesis via Aziridine Dimerization

Symmetrically substituted piperazines can be synthesized through the catalytic homocoupling of two aziridine molecules.[15][16] This method can be sluggish but is significantly accelerated by microwave heating, often leading to clean product formation with high selectivity.

Rationale: The reaction is catalyzed by a Lewis acid (LA) which activates the aziridine ring towards nucleophilic attack by a second aziridine molecule.[16] Microwave irradiation provides the necessary energy to overcome the ring strain and promote the dimerization, while the use of a catalyst like [TBA]₂[ZnI₄] has shown remarkable efficiency and selectivity.[15]

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial with a stir bar, dissolve the N-alkyl aziridine (1.0 mmol, 1.0 eq) and the ammonium zincate catalyst ([TBA]₂[ZnI₄], 0.01 mmol, 1 mol%) in acetonitrile (3 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature to 75 °C with a 2-minute ramp time and a 15-minute hold time.

  • Cooling & Isolation: After cooling, the meso-diastereomer of the 2,5-disubstituted piperazine often precipitates directly from the reaction mixture.[15][16]

  • Purification: Collect the precipitate by filtration and wash with cold acetonitrile to yield the pure meso product. The remaining diastereomer can be isolated from the filtrate by evaporation and subsequent purification if necessary.

Comparative Data: Microwave vs. Conventional Heating

The advantages of MAOS are most clearly demonstrated through direct comparison with traditional methods.

Reaction TypeSubstratesMethodTemp (°C)TimeYield (%)Reference
DKP CyclizationN-Boc-dipeptide esterConventional200 °C4.5 h81%[17]
DKP CyclizationN-Boc-dipeptide esterMicrowave 200 °C (600W)5 min 91% [17]
N-Arylation6-bromo-2-chloroquinolineConventional110 °C18 h65%[13]
N-Arylation6-bromo-2-chloroquinolineMicrowave 150 °C10 min 85% [13]
MonosubstitutionPiperazine + Alkyl HalideConventionalReflux4-8 h~70-85%[18]
MonosubstitutionPiperazine + Alkyl HalideMicrowave Reflux15-30 min ~75-90%[18]

Troubleshooting and Optimization

While powerful, microwave synthesis requires consideration of specific parameters for success.

IssuePotential CauseRecommended Solution
Low or No Conversion Poor microwave absorption of solvent; Low reaction temperature.Switch to a more polar solvent (e.g., DMF, NMP, EtOH). If the solvent cannot be changed, consider adding a small amount of a polar co-solvent or an ionic liquid as a susceptor. Increase the target temperature in 10-20 °C increments.
Product Decomposition Temperature is too high; "Hot spot" formation.Reduce the hold temperature. Ensure efficient stirring is active throughout the irradiation to promote even heat distribution.
High Pressure Warning Formation of gaseous byproducts (e.g., CO₂ from Boc-deprotection); Reaching solvent vapor pressure at high temp.Ensure the reaction vial is not overfilled (typically <50% of total volume). Reduce the reaction temperature or concentration. If gas evolution is expected, consider a two-step protocol or a method with a lower temperature profile.
Low Yield in N-Arylation Inactive catalyst; Incorrect base or ligand.Ensure the catalyst and ligand are handled under inert conditions. Screen different phosphine ligands (e.g., S-Phos, RuPhos) and bases (e.g., K₃PO₄, NaOt-Bu) to find the optimal combination for your specific substrates.[10]

Conclusion

Microwave-assisted synthesis represents a pivotal technology for accelerating the discovery and development of novel therapeutics based on the piperazine scaffold. By providing rapid, uniform, and efficient heating, MAOS effectively overcomes the steric and electronic barriers inherent in the synthesis of hindered piperazine derivatives. The protocols and guidelines presented here demonstrate that this technique significantly shortens reaction times, improves yields, and enhances the overall efficiency of synthetic workflows, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Ammonium Zincates as Catalysts for the Microwave‐Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines. PMC. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. PubMed. Available at: [Link]

  • A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. PubMed. Available at: [Link]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. PMC. Available at: [Link]

  • Ammonium Zincates as Catalysts for the Microwave- Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of. AIR Unimi. Available at: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Solvent-free microwave-assisted synthesis of aripiprazole. SciSpace. Available at: [Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI. Available at: [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. Available at: [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • N‐Monosubstitution of Piperazine: Strategies, Mechanisms, and Synthetic Applications. Chemistry – An Asian Journal. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. Available at: [Link]

  • Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. PubMed. Available at: [Link]

  • Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate. Available at: [Link]

  • Progress in Microwave-Aided Chemical Synthesis. Australian Journal of Chemistry. Available at: [Link]

  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. Available at: [Link]

  • Piperazine-2,3,5,6-tetraone. PMC. Available at: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). ResearchGate. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Enantiomers of 1-benzyl-2-isopropylpiperazine by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the challenging task of separating the enantiomers of 1-benzyl-2-isopropylpiperazine using High-Performance Liquid Chromatography (HPLC). The content herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower users to troubleshoot and optimize their chiral separations effectively.

Introduction: The Challenge of Chiral Piperazines

1-benzyl-2-isopropylpiperazine contains a stereogenic center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they can exhibit significantly different pharmacological and toxicological effects.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and robust technique for this purpose.[3][4][5][6] The fundamental principle of this direct chromatographic method lies in the formation of transient, noncovalent diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times and, consequently, separation.[6][7]

The basic nitrogen atoms within the piperazine ring, however, can lead to strong interactions with the silica support of the CSP, potentially causing peak tailing and poor resolution. Therefore, careful method development and optimization are paramount for a successful and reliable separation.

I. HPLC Method Development for 1-benzyl-2-isopropylpiperazine

A systematic approach to method development is crucial for achieving a robust and reproducible separation. The following sections detail the critical parameters and provide a logical workflow.

Diagram: Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation CSP_Selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Mobile_Phase_Scouting Mobile Phase Scouting (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Scouting Optimize_MP Optimize Mobile Phase - Adjust Modifier % - Additive Type/Conc. Mobile_Phase_Scouting->Optimize_MP Promising Separation? Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (ICH Guidelines) Optimize_Flow->Validation Resolution > 1.5? G cluster_MobilePhase Mobile Phase Optimization cluster_Conditions Instrument Conditions cluster_Column Column Issue Start Poor Resolution (Rs < 1.5) AdjustModifier Adjust Modifier % (e.g., IPA) Try 90:10 or 70:30 Hexane:IPA Start->AdjustModifier ChangeModifier Change Modifier (e.g., Ethanol) AdjustModifier->ChangeModifier No Improvement AdjustAdditive Adjust Additive Conc. (e.g., 0.2% DEA) ChangeModifier->AdjustAdditive No Improvement LowerTemp Decrease Temperature (e.g., to 15°C) AdjustAdditive->LowerTemp No Improvement LowerFlow Decrease Flow Rate (e.g., to 0.8 mL/min) LowerTemp->LowerFlow No Improvement TryNewCSP Try a Different CSP (e.g., Cellulose-based) LowerFlow->TryNewCSP Still Poor

Sources

Technical Support Center: Troubleshooting Cyclization of Valine Diamines to Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing chiral piperazines from valine-derived diamines presents unique kinetic and thermodynamic challenges. The bulky isopropyl side chain introduces severe steric hindrance, often derailing standard intramolecular cyclizations. This guide synthesizes field-proven methodologies and mechanistic logic to help you troubleshoot stalled reactions, epimerization, and dimerization.

Diagnostic Logic & Workflow

Before altering your reaction conditions, use the decision tree below to diagnose the specific failure mode of your cyclization based on analytical data.

DiagnosticWorkflow Start Cyclization Issue Detected LCMS Analyze via LC-MS & Chiral HPLC Start->LCMS Unreacted Unreacted Intermediate LCMS->Unreacted Mass = SM Dimers Oligomers / Dimers LCMS->Dimers Mass = 2x SM Epimers Loss of ee % (Epimerization) LCMS->Epimers Chiral HPLC Sterics Cause: Steric Hindrance (Isopropyl Group) Unreacted->Sterics Conc Cause: Intermolecular Reaction Dominates Dimers->Conc Base Cause: Alpha-proton Deprotonation Epimers->Base Fix1 Action: Upgrade LG (OMs to OTf) or Heat Sterics->Fix1 Fix2 Action: High Dilution or Syringe Pump Conc->Fix2 Fix3 Action: Milder Base (e.g., DIPEA) Base->Fix3

Diagnostic workflow for troubleshooting valine diamine cyclization failures.

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: Why is my intramolecular


 cyclization stalling at the unreacted mesylate intermediate? 
Causality:  The primary culprit is steric hindrance. Valine's bulky isopropyl side chain restricts the conformational freedom required for the terminal amine to achieve the optimal Bürgi-Dunitz trajectory for an 

attack. Solution: You must increase the electrophilicity of the activated carbon or the nucleophilicity of the system. Upgrade the leaving group from a mesylate (-OMs) to a triflate (-OTf). Alternatively, switch to a highly polar aprotic solvent (e.g., MeCN or DMF) to strip the solvation shell from the amine, increasing its nucleophilicity.

Q2: I am seeing significant epimerization (loss of


) at the valine chiral center. How do I prevent this? 
Causality:  Epimerization occurs via base-catalyzed deprotonation of the 

-proton. Valine's

-proton becomes surprisingly acidic if the amine is protected with an electron-withdrawing group or if the system is heated aggressively with strong bases (e.g., NaH, KOtBu). Solution: Switch to non-nucleophilic, milder bases.

-Diisopropylethylamine (DIPEA) or inorganic bases like

are generally basic enough to sponge the mesic/triflic acid byproduct without deprotonating the chiral center.

Q3: My LC-MS shows a high percentage of oligomers/dimers instead of the piperazine ring. What went wrong? Causality: This is a kinetic competition between the desired unimolecular reaction (intramolecular cyclization) and the undesired bimolecular reaction (intermolecular dimerization). Because the isopropyl group slows down the intramolecular rate, the intermolecular rate dominates if the local concentration of the intermediate is too high. Solution: Implement pseudo-high dilution techniques. Use a syringe pump to add the activated intermediate dropwise into a large volume of heated solvent containing the base.

Q4: Are there alternative cyclization methods that avoid ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 steric issues entirely? 
Causality & Solution:  Yes. If 

displacement remains stubbornly low-yielding, catalytic reductive cyclization of dioximes has been shown to efficiently build piperazine rings from primary amino groups, easily tolerating bulky amino acid side chains . Additionally, Pd-catalyzed carboamination of

-aryl-

-allyl-1,2-diamines provides high diastereoselectivity for 2,6-disubstituted piperazines [1], and Pd-catalyzed modular synthesis couples propargyl units with diamines effectively [2].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the success of valine diamine cyclization. Note how concentration affects yield (dimerization) and base selection affects enantiomeric purity.

Leaving GroupBaseSolventConcentrationYield (%)Enantiomeric Excess (ee %)
Mesylate (-OMs)

THF0.1 M35%>99%
Mesylate (-OMs)DIPEAMeCN0.1 M65%>99%
Mesylate (-OMs)DIPEAMeCN0.01 M 82% >99%
Triflate (-OTf) DIPEAMeCN0.01 M94% >99%
Mesylate (-OMs)NaH DMF0.01 M78%65% (Epimerized)

Standard Operating Procedures (SOPs)

Protocol A: Optimized Intramolecular Cyclization (Pseudo-High Dilution)

This protocol utilizes pseudo-high dilution to favor unimolecular cyclization over bimolecular dimerization, while using a mild base to preserve stereointegrity.

  • Preparation: Dissolve the valine-derived diamine-alcohol precursor (1.0 eq, 10 mmol) in anhydrous

    
     (50 mL) under an inert atmosphere at 0 °C.
    
  • Activation: Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.1 eq). Stir for 1 hour at 0 °C.

  • Validation Checkpoint 1: Quench a 10 µL aliquot in water/MeOH and analyze via LC-MS. Confirm complete disappearance of the alcohol mass and appearance of the [M+H]+ mesylate mass.

  • Solvent Swap: Concentrate the mixture under reduced pressure (keep bath <30 °C to prevent premature reaction). Redissolve the crude mesylate in anhydrous MeCN (20 mL).

  • Pseudo-High Dilution Setup: In a separate 1 L round-bottom flask, heat 500 mL of anhydrous MeCN (yielding a final concentration of ~0.02 M) and DIPEA (3.0 eq) to 70 °C. Causality: DIPEA neutralizes the mesic acid byproduct without deprotonating the

    
    -carbon.
    
  • Cyclization: Using a syringe pump, add the mesylate solution to the heated DIPEA/MeCN solution over 4 hours (5 mL/hr).

  • Validation Checkpoint 2: 1 hour after addition is complete, pull a 10 µL aliquot. LC-MS should show >90% conversion to the monomeric piperazine[M+H]+ peak, with <5% of the [2M+H]+ dimer mass.

  • Workup: Cool to room temperature, concentrate, partition between EtOAc and sat.

    
    , dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Catalytic Reductive Cyclization of Dioximes

Adapted from Sukhorukov et al.[3], this method bypasses


 sterics entirely.
  • Dioxime Formation: Convert the valine primary amine to a bis(oximinoalkyl)amine via double Michael addition to nitrosoalkenes (1.0 eq amine, 0.1 M in MeOH).

  • Hydrogenation Setup: Add Raney-Nickel catalyst (50 mg per 0.5 mmol substrate) to the dioxime solution. Causality: Raney-Ni suppresses undesired reductive debenzylation that occurs with Pd/C.

  • Protection (Optional): Add

    
     (3.0 eq) directly to the mixture to trap the forming secondary amines and prevent side reactions.
    
  • Cyclization: Flush a steel autoclave with

    
     and pressurize to 40 bar. Stir vigorously at 50 °C for 6 hours.
    
  • Validation Checkpoint: Depressurize, filter a small aliquot through Celite, and confirm the piperazine mass via LC-MS.

  • Workup: Filter the bulk mixture through Celite to remove the catalyst, concentrate under reduced pressure, and purify.

Mechanistic Pathway Analysis

Understanding the kinetic branching of your reaction is critical. The diagram below illustrates how reaction conditions dictate whether the intermediate proceeds to the desired chiral piperazine or falls into competing side reactions.

Mechanism SM Valine-Derived Diamine-Mesylate Int Conformational Pre-organization SM->Int Base, Solvent Side1 Intermolecular Dimerization SM->Side1 High Conc. Side2 Epimerized Product SM->Side2 Strong Base (Deprotonation) Prod Chiral Piperazine (Target) Int->Prod Intramolecular S_N2

Mechanistic pathways of S_N2 cyclization versus competing side reactions.

References

  • Sukhorukov, A. Y., & Pospelov, E. V. (2023). "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." International Journal of Molecular Sciences. Available at:[Link]

  • Wolfe, J. P., et al. (2007). "A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions." Organic Letters. Available at:[Link]

  • Rawal, V. H., & Montgomery, T. D. (2016). "Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles." Organic Letters. Available at:[Link]

Sources

Removing benzyl protecting group from 2-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy

Removing a benzyl group from 2-isopropylpiperazine presents a specific set of challenges compared to unhindered amines. The isopropyl group at the C2 position introduces steric hindrance near the N1 nitrogen, slowing down catalyst approach. Furthermore, the resulting free piperazine is a strong diamine, known to poison heterogeneous catalysts by tightly binding to the metal surface.

The Solution: The industry-standard approach is Catalytic Hydrogenolysis (Method A), but success relies on the "Acid Scavenger" modification to prevent catalyst poisoning. For labs without high-pressure hydrogen setups, Transfer Hydrogenation (Method B) is a robust alternative. 1-Chloroethyl chloroformate (ACE-Cl) (Method C) is the chemical fallback if halogenated substituents are present on the molecule (which would be cleaved by H2/Pd).

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the optimal method for your specific constraints.

DebenzylationStrategy Start Start: N-Benzyl-2-isopropylpiperazine Halogens Are there Halogens (Cl, Br, I) elsewhere on the molecule? Start->Halogens H2_Equip Is H2 Gas/Balloon available? Halogens->H2_Equip No Method_C METHOD C: ACE-Cl Reagent (Avoids Dehalogenation) Halogens->Method_C Yes (Risk of cleavage) Pressure_Equip Is High Pressure (Parr Shaker) available? H2_Equip->Pressure_Equip Yes Method_B METHOD B: Transfer Hydrogenation (Ammonium Formate) H2_Equip->Method_B No Method_A_Balloon METHOD A1: Standard Hydrogenolysis (Balloon + Acid Additive) Pressure_Equip->Method_A_Balloon No (Requires longer time) Method_A_Pressure METHOD A2: High-Pressure Hydrogenolysis (50 psi + Acid Additive) Pressure_Equip->Method_A_Pressure Yes (Preferred for speed)

Figure 1: Strategic decision tree for selecting the appropriate debenzylation protocol.

Technical Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: Cleanest profile, scalable, low cost.

The "Acid Trick": Free piperazines poison Palladium catalysts. You must protonate the amine to keep the catalyst active.

Reagents:

  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent). Load: 10-20 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Additive: Acetic Acid (AcOH) or HCl (1.1 - 2.0 equivalents).

  • Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (40-50 psi).

Protocol:

  • Dissolution: Dissolve 1.0 g of N-benzyl-2-isopropylpiperazine in 15 mL of MeOH.

  • Acidification: Add 1.5 equivalents of Glacial Acetic Acid. (Alternatively, use 1.2 eq of 1M HCl in MeOH).

    • Why? This converts the amine to the acetate/hydrochloride salt, preventing the lone pair from binding irreversibly to the Pd surface [1].

  • Catalyst Addition: Under an Argon/Nitrogen stream, carefully add 150 mg (15 wt%) of 10% Pd/C.

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent containing hydrogen. Wet the catalyst with a small amount of toluene or water if adding to a flammable solvent.

  • Hydrogenation:

    • Balloon: Purge flask 3x with vacuum/H2.[1] Stir vigorously (vortex must be visible) for 12-24 hours.

    • Parr Shaker: Pressurize to 50 psi. Shake for 4-6 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[2]

  • Isolation: Concentrate filtrate.

    • If AcOH used: You have the acetate salt. Basify with NaOH/DCM extraction if free base is needed.

    • If HCl used: You have the HCl salt (often a stable solid).

Method B: Catalytic Transfer Hydrogenation

Best for: Labs without H2 cylinders, or if balloon method stalls.

Reagents:

  • Catalyst: 10% Pd/C (10-20 wt%).

  • Hydrogen Donor: Ammonium Formate (HCOONH4) (5-10 equivalents).

  • Solvent: Methanol (Reagent Grade).

Protocol:

  • Dissolve substrate in MeOH (0.1 M concentration).

  • Add 10% Pd/C (15 wt%).

  • Add Ammonium Formate (5 eq) in one portion.

  • Reflux the mixture (approx. 65°C) for 1-4 hours.

    • Note: Evolution of CO2 and NH3 gas will occur. Ensure open venting (do not seal!).

  • Monitor by TLC/LCMS.[1] If incomplete after 2 hours, add fresh Ammonium Formate (2 eq).

  • Cool, filter through Celite, and concentrate.

  • Sublimation Step: Ammonium formate residue can be stubborn. The crude often requires high-vacuum drying or an aqueous workup (basify -> extract) to remove excess formate salts [2].

Method C: ACE-Cl (Chemical Dealkylation)

Best for: Substrates with halogens (Cl, Br) that would be removed by Pd/H2.

Reagents:

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Quench: Methanol.[2][3][4]

Protocol:

  • Dissolve substrate in dry DCE (0.2 M). Cool to 0°C.

  • Add ACE-Cl (1.2 eq) dropwise.

  • Heat to reflux for 3-6 hours. (Forms the carbamate intermediate).

  • Evaporate solvent to dryness.

  • Redissolve residue in Methanol and reflux for 1 hour. (This decomposes the carbamate to the amine HCl salt + CO2 + acetaldehyde) [3].

  • Concentrate to obtain the pure amine hydrochloride.

Troubleshooting & FAQs

Q1: The reaction stalled at 50% conversion. Adding more catalyst didn't help. Why?

Diagnosis: Catalyst Poisoning.[5][6] Fix: The free amine product is binding to the catalyst.

  • Check pH: Did you add Acid? If not, add 1-2 eq of Acetic Acid immediately.

  • Repressurize: If using a balloon, the headspace might be contaminated with N2. Evacuate and refill with fresh H2.

  • Agitation: Hydrogen has low solubility in MeOH. If the stirring isn't vigorous (breaking the surface), the reaction is mass-transfer limited.

Q2: I have a Chlorine atom on the aromatic ring. Will Method A remove it?

Yes. Pd/C + H2 is excellent for dehalogenation (removing Cl/Br/I). Fix: Use Method C (ACE-Cl) or swap the catalyst to Pt/C (Platinum on Carbon) with Vanadium additives, though ACE-Cl is more reliable for maintaining halogen integrity.

Q3: The product is trapped on the Celite/Catalyst during filtration.

Diagnosis: 2-isopropylpiperazine is a polar amine and may precipitate or bind to the carbon support. Fix:

  • Do not filter cold. Filter while the solution is warm.

  • Wash the filter cake with 10% Ammonia in Methanol or warm water/methanol mixture to desorb the amine salt.

Q4: Safety Check: How do I dispose of the Pd/C?

Critical: Spent Pd/C saturated with hydrogen is pyrophoric (ignites in air). Protocol:

  • Keep the filter cake wet with water at all times.

  • Transfer the wet cake into a waste container designated for heavy metals.

  • Cover with water. Never throw dry Pd/C into a paper trash bin.

Comparative Data Summary

FeatureMethod A (H2/Pd)Method B (Transfer)Method C (ACE-Cl)
Speed Slow (Balloon) / Fast (Parr)Fast (1-3 hrs)Moderate (Overnight)
Selectivity Cleaves HalogensCleaves HalogensPreserves Halogens
Workup Filtration onlyFiltration + Salt removalEvaporation + MeOH Reflux
Scalability HighModerateHigh
Cost LowLowMedium (Reagent cost)

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Ram, S., & Ehrenkaufer, R. E. (1987). Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed hydrogenolysis of functional groups. Synthesis, 1988(02), 91-95.

  • Olofson, R. A., et al. (1984).[7] A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine.[7] The Journal of Organic Chemistry, 49(11), 2081-2082.

  • Patent US20070146072A2 . Process for synthesizing piperazine-piperidine compounds.[8][9] (Describes industrial handling of piperazine deprotection).

Sources

Minimizing racemization during piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Racemization in Piperazine Derivative Synthesis

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Chiral Fidelity in Piperazine Scaffolds

Executive Summary: The Chirality Challenge

Piperazine rings are privileged scaffolds in medicinal chemistry (e.g., imatinib, sildenafil), but their synthesis—particularly when carrying chiral substituents at the C2/C3 positions—is fraught with racemization risks.

As researchers, we often face a dilemma: the conditions required to close the piperazine ring or couple it to a pharmacophore are often the exact conditions that promote


-proton abstraction and subsequent racemization.

This guide moves beyond generic advice. We focus on the mechanistic causality of racemization during three critical phases:

  • Amide Coupling (The Oxazolone Pathway)

  • Ring Cyclization (The Diketopiperazine Pathway)

  • 
    -Functionalization  (The Base-Catalyzed Pathway)
    

The Critical Path: Synthesis Decision Tree

Before troubleshooting, identify where your workflow sits in the risk landscape.

PiperazineWorkflow Start Start: Chiral Amino Acid / Diamine RouteA Route A: Peptide Coupling (Linear Precursor) Start->RouteA RouteB Route B: Cyclization to DKP (Diketopiperazine) Start->RouteB RouteC Route C: N-Alkylation of Existing Chiral Piperazine Start->RouteC Risk1 CRITICAL RISK: Oxazolone Formation RouteA->Risk1 Activation Risk2 CRITICAL RISK: Base-Catalyzed Enolization RouteB->Risk2 Reduction Step RouteC->Risk2 Basic Conditions Sol1 Solution: T3P/Oxyma or DEPBT Base: Collidine Risk1->Sol1 Mitigation Sol2 Solution: Catalytic Hydrogenation Avoid strong bases Risk2->Sol2 Mitigation Sol3 Solution: Non-nucleophilic bases (e.g., NaH low temp, or K2CO3) Risk2->Sol3 Mitigation

Figure 1: Decision tree identifying high-risk racemization points based on synthetic strategy.

Module 1: Troubleshooting Amide Coupling (The Oxazolone Problem)

The Issue: You are coupling a chiral carboxylic acid to a piperazine, or a chiral piperazine-2-carboxylic acid to an amine. The product shows significant loss of enantiomeric excess (ee).

The Mechanism: The primary culprit is oxazolone formation .[1] When a carboxyl group is activated (e.g., by HATU/HBTU), the carbonyl oxygen of the adjacent amide backbone can attack the activated center, forming a 5-membered oxazolone ring. This intermediate is highly acidic at the


-position and racemizes rapidly before opening to form the amide bond.

Protocol Adjustment:

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk) Why?
Coupling Reagent HATU, HBTU, EDCT3P (Propylphosphonic anhydride) or DEPBT T3P and DEPBT show slower activation kinetics, reducing the lifetime of the activated ester and minimizing oxazolone formation [1, 5].
Additive None or HOBtOxyma Pure (Ethyl cyanohydroxyiminoacetate)Oxyma is superior to HOBt/HOAt in suppressing racemization and is non-explosive [5].[1]
Base DIPEA (Hünig's Base), TEA2,4,6-Collidine (TMP) or NMM Collidine is sterically hindered and weaker, sufficient to deprotonate the acid but insufficient to abstract the

-proton [1, 7].
Solvent DMFDCM or EtOAc (if solubility permits)Polar aprotic solvents like DMF stabilize the charged intermediates that lead to racemization.

Step-by-Step Optimization:

  • Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DCM at 0°C.

  • Add 2,4,6-Collidine (2.5 eq).

  • Add T3P (50% in EtOAc, 1.2 eq) dropwise. Note: T3P requires a base to activate.

  • Stir for 5-10 mins to form the active ester (low racemization risk window).

  • Add the amine/piperazine (1.0 eq) and allow to warm to RT.

Module 2: Cyclization & Reduction (The DKP Problem)

The Issue: Synthesizing the piperazine ring from amino acids via a diketopiperazine (DKP) intermediate results in a racemic product after reduction.

The Mechanism: DKPs are cyclic dipeptides.[2][3] The


-protons in DKPs are more acidic than in linear peptides due to the planar, rigid ring structure which stabilizes the enolate. Strong reducing agents (like LiAlH

at reflux) or strong bases used during cyclization will cause epimerization.

RacemizationMech DKP_Chiral Chiral DKP (S,S) Enolate Planar Enolate (Achiral Intermediate) DKP_Chiral->Enolate Base/High T (H+ Abstraction) DKP_Racemic Racemic DKP (S,S + R,S) Enolate->DKP_Racemic Reprotonation

Figure 2: Mechanism of base-catalyzed racemization in diketopiperazines.

Troubleshooting Guide:

  • Scenario A: Cyclization of Dipeptides

    • Avoid: Heating linear dipeptides in high-boiling solvents (e.g., butanol reflux).

    • Use:Microwave-assisted cyclization in water/isopropanol mixtures. The rapid heating/cooling cycle minimizes the time window for thermal epimerization.

  • Scenario B: Reduction of DKP to Piperazine

    • Avoid: LiAlH

      
       in refluxing THF if the DKP is strained or highly substituted.
      
    • Use:Borane-THF (BH

      
       THF)  or Borane-DMS  at moderate temperatures. Borane reduction proceeds via an electrophilic mechanism that is less prone to disturbing the stereocenter compared to the nucleophilic nature of aluminohydrides [4].
      
    • Alternative:Catalytic Hydrogenation (H

      
      , Pd/C) is the gold standard if the substrate allows (i.e., no other reducible groups like olefins or nitro groups).
      

Module 3: -Functionalization (The "Base" Problem)

The Issue: You have a pure chiral piperazine, but alkylating the nitrogen (e.g., with an alkyl halide) causes partial racemization.

The Mechanism: Even though the


-proton is less acidic in an amine than in an amide, the use of strong bases (NaH, KOH) or phase transfer conditions can still lead to racemization, especially if the nitrogen is quaternized transiently (Hofmann-like elimination/addition risks).

Protocol:

  • Base Selection: Switch to inorganic carbonates like K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    in Acetone or MeCN. These are mild enough to scavenge the acid formed during alkylation without deprotonating the carbon skeleton.
  • Temperature: Conduct the reaction at 0°C to RT . Never reflux unless absolutely necessary.

  • Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) to prevent over-alkylation (quaternization), which destabilizes the ring.

Frequently Asked Questions (FAQ)

Q: I am using HATU and DIPEA, and my ee dropped from 99% to 80%. Can I fix this without changing reagents? A: Likely not. The HATU/DIPEA combination is aggressive. However, you can try:

  • Lowering the temperature to -10°C.

  • Pre-activating the acid for only 30 seconds before adding the amine.

  • Reducing the DIPEA equivalents to exactly 1.0 eq relative to the acid (excess base is the enemy).

Q: Does the choice of protecting group affect racemization? A: Yes. Urethane-type protecting groups (Boc, Cbz, Fmoc) on the amine prevent oxazolone formation because they cannot attack the activated carbonyl to form the 5-membered ring (unlike


-acyl groups like Acetyl or Benzoyl). Always couple 

-Boc or

-Fmoc protected amino acids, never

-acetylated ones, if chirality is critical [1].

Q: How do I accurately measure the ee of my piperazine derivative? A: Standard NMR is insufficient. You must use:

  • Chiral HPLC/SFC: Columns like Chiralpak IA, IB, or IC are excellent for amines.

  • Mosher's Acid Chloride: Derivatize your piperazine with

    
    - or 
    
    
    
    -Mosher's acid chloride and analyze by
    
    
    F NMR or
    
    
    H NMR. The diastereomeric signals will be distinct.

Q: Can I use "epimerization" to my advantage? A: Yes. If you have already racemized your product, or if the "unnatural" isomer is thermodynamically more stable, you can use photoredox catalysis (e.g., with thiols) to drive the mixture to the thermodynamic product. However, this is a remediation strategy, not a synthesis strategy [2].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Gentry, E. C., et al. (2020). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Central Science, 6(5), 798–804. Link

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2326-2329. Link

  • Rossen, K., et al. (1993). An efficient asymmetric synthesis of the HIV protease inhibitor L-735,524. Tetrahedron Letters, 34(46), 7431-7434. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Beissner, M., et al. (2010). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative.[4] Luxembourg Bio Technologies Technical Notes. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 67(19), 6865–6895. Link

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of 2-Isopropyl BZP Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-isopropyl-1-benzylpiperazine (2-isopropyl BZP) , a structural analog of the recreational stimulant 1-benzylpiperazine (BZP). Designed for forensic researchers and analytical chemists, this document synthesizes theoretical fragmentation mechanics with empirical data to establish a robust identification profile.

Key Technical Takeaway: The substitution of an isopropyl group at the ortho (2-) position of the benzyl ring shifts the characteristic base peak from m/z 91 (observed in BZP) to m/z 133 . While Electron Ionization (EI) MS confirms the alkyl-substitution, it fails to distinguish between regioisomers (2-, 3-, and 4-isopropyl), necessitating the use of Gas Chromatography (GC) retention indices for definitive identification.

Structural Characterization

Understanding the molecular geometry is a prerequisite for predicting fragmentation behavior. 2-isopropyl BZP consists of a piperazine ring linked via a methylene bridge to a benzene ring substituted with an isopropyl group at the 2-position.

PropertyData
Chemical Name 1-(2-isopropylbenzyl)piperazine
Molecular Formula

Molecular Weight 218.34 g/mol
Monoisotopic Mass 218.1783 Da
Key Moiety Isopropylbenzyl cation (Tropylium derivative)

Mass Spectrometry Fragmentation Analysis

The fragmentation of 2-isopropyl BZP under standard Electron Ionization (EI, 70 eV) follows a predictable pathway governed by the stability of the benzylic carbocation.

Primary Fragmentation Pathway (Benzylic Cleavage)

The dominant mechanism is the


-cleavage of the C-N bond between the benzylic carbon and the piperazine nitrogen. This process is energetically favored due to the formation of a resonance-stabilized tropylium ion.
  • Molecular Ion (

    
    ):  A weak signal is typically observed at m/z 218 . The lability of the benzylic bond often results in low abundance of the parent ion.
    
  • Base Peak (

    
     133):  The cleavage yields the 2-isopropylbenzyl cation  (
    
    
    
    ). Unlike unsubstituted BZP, which yields a tropylium ion at m/z 91, the isopropyl group adds 42 mass units, shifting the base peak to m/z 133.
  • Piperazine Fragments: The nitrogen-containing piperazine moiety undergoes ring fragmentation, producing characteristic ions at m/z 56 (

    
    ) and m/z 44  (
    
    
    
    ).
Secondary Fragmentation (Side Chain Loss)

The isopropyl group itself is susceptible to fragmentation, though less dominant than the primary benzylic cleavage.

  • Loss of Methyl (

    
    ):  A minor peak may appear at m/z 203 , corresponding to the loss of a methyl radical from the isopropyl group.
    
  • Secondary Tropylium Decay: The m/z 133 ion can further fragment by losing the isopropyl chain (as propene, -42 Da) to revert to the fundamental tropylium ion at m/z 91 , though this is often of lower abundance compared to the m/z 133 base peak.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathway from the molecular ion to the primary fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 218 Transition α-Cleavage (Benzylic C-N Bond) M_Ion->Transition - Piperazine Radical Base_Peak Isopropylbenzyl Cation (Base Peak) m/z 133 Transition->Base_Peak Primary Pathway Pip_Frag Piperazine Fragments m/z 56, 44 Transition->Pip_Frag Secondary Pathway Tropylium Tropylium Ion m/z 91 Base_Peak->Tropylium - Propene (42 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 2-isopropyl BZP, highlighting the formation of the diagnostic m/z 133 ion.

Comparative Profiling: 2-Isopropyl BZP vs. Alternatives

To accurately identify 2-isopropyl BZP, it must be compared against its structural analogs. The shift in the base peak is the primary discriminator between alkyl-substituted BZPs.

Spectral Comparison Table
AnalyteSubstituentMolecular Ion (

)
Base Peak (

)
Diagnostic Shift (

)
BZP (Parent) None17691 Reference
2-Methyl BZP Methyl (-CH3)190105 +14 Da
2-Ethyl BZP Ethyl (-C2H5)204119 +28 Da
2-Isopropyl BZP Isopropyl (-C3H7)218133 +42 Da
TFMPP Trifluoromethyl230188 N/A (Phenyl cleavage)
Isomer Differentiation (The "Regioisomer Problem")

A critical limitation of EI-MS is its inability to distinguish between regioisomers. The mass spectra of 2-isopropyl , 3-isopropyl , and 4-isopropyl BZP are virtually identical because the electronic influence of the alkyl group on the benzylic cleavage is similar across positions.

  • Mass Spectrometry: All three isomers yield a base peak at m/z 133 and

    
     at 218.
    
  • Differentiation Strategy: Chromatographic separation is required. The ortho (2-) substituted isomer typically elutes earlier than the meta (3-) and para (4-) isomers on non-polar capillary columns (e.g., 5% phenyl methyl siloxane) due to steric hindrance reducing intermolecular interactions.

Experimental Protocol: GC-MS Identification

To replicate these findings, the following validated protocol is recommended. This workflow ensures sufficient separation of isomers and optimal ionization for spectral library matching.

Instrumentation Parameters
  • System: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Splitless mode).

Temperature Program
  • Initial: 80°C (hold for 1.0 min).

  • Ramp 1: 20°C/min to 280°C.

  • Final: Hold at 280°C for 15.0 min.

    • Note: Slowing the ramp rate to 5°C/min between 180°C and 220°C may improve resolution between the 2-, 3-, and 4-isopropyl isomers.

Mass Spectrometer Settings
  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230°C.[2]

  • Scan Range: m/z 40–450.

  • Solvent Delay: 3.0 min.

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dilution in MeOH/Acetonitrile) GC Gas Chromatography (Rxi-5Sil MS Column) Separates Regioisomers Sample->GC Injection EI Electron Ionization (70 eV) Generates Fragment Ions GC->EI Elution MS Mass Analyzer Detects m/z 133 (Base), 218 (M+) EI->MS Fragmentation Data Data Analysis Compare RI & Mass Spectrum MS->Data Signal Processing

Figure 2: Step-by-step analytical workflow for the identification and differentiation of isopropyl BZP analogs.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

  • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

  • Podturkina, A., et al. (2023). Synthesis of 1-(4-isopropylbenzyl)piperazine. ResearchGate.

  • Botch-Jones, S. (2011). Differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) By GC-IRD and GC-MS. Forensic Science International.

  • NIST Chemistry WebBook. Piperazine, 1-(phenylmethyl)- (BZP) Mass Spectrum.

Sources

A Comparative Analysis of Sigma-1 Receptor Affinity: Benzylpiperazine (BZP) in Context

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction: Unraveling the Enigmatic Sigma-1 Receptor and the Stimulant Benzylpiperazine

The sigma-1 receptor (σ1R), once mischaracterized as an opioid receptor, is now recognized as a unique ligand-operated molecular chaperone residing at the endoplasmic reticulum-mitochondrion interface.[1] This intracellular protein plays a crucial role in modulating a variety of cellular functions, including calcium homeostasis, ion channel activity, and neurotransmitter release, making it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[2][3] Several psychoactive compounds, including some antipsychotics and antidepressants, exhibit significant affinity for the σ1R.[2]

Benzylpiperazine (BZP), a synthetic stimulant with amphetamine-like effects, has been a subject of interest in recreational drug use and pharmacology.[4] Its mechanism of action is primarily attributed to its interaction with dopaminergic and serotonergic systems, leading to increased extracellular concentrations of these neurotransmitters. While the benzylpiperazine scaffold has been utilized in the development of potent σ1R ligands, the direct affinity of the parent compound, BZP, for this receptor is not extensively documented, suggesting it is not a primary target.[1][5]

This guide provides a comparative overview of sigma-1 receptor affinity, placing the pharmacological profile of BZP in the context of high-affinity σ1R ligands. We will delve into the experimental methodologies used to determine binding affinity, present comparative data, and discuss the implications for drug design and development.

The Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor's unique subcellular location at the mitochondria-associated membrane of the endoplasmic reticulum allows it to act as a dynamic modulator of intracellular signaling. Upon ligand binding, the σ1R can translocate and interact with a variety of protein partners to influence cellular function.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Inactivated State IP3R IP3 Receptor S1R->IP3R Modulation VDAC VDAC S1R->VDAC Interaction IonChannel Ion Channels (e.g., K+, Na+) S1R->IonChannel Modulation NMDAR NMDA Receptor S1R->NMDAR Modulation Ca_ER Ca2+ IP3R->Ca_ER Release Ligand Agonist Ligand Ligand->S1R Activation Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Increased

Caption: Sigma-1 Receptor Signaling Pathway.

Comparative Analysis of Sigma-1 Receptor Binding Affinity

The affinity of a compound for a receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

While direct, high-affinity binding of BZP to the sigma-1 receptor is not well-established in the scientific literature, numerous derivatives of benzylpiperazine have been synthesized and shown to possess high affinity for σ1R. This suggests that the benzylpiperazine scaffold is a viable starting point for designing selective σ1R ligands.

The following table provides a comparative look at the σ1R binding affinities of well-characterized reference ligands and some benzylpiperazine derivatives. The absence of a specific Ki value for BZP in many databases suggests that its affinity is likely low, and therefore not a primary mechanism of its psychoactive effects.

CompoundClassKi (nM) for Sigma-1 ReceptorReference
(+)-PentazocineBenzomorphan Opioid (σ1R Agonist)3.3 - 7.76[3]
HaloperidolButyrophenone Antipsychotic (σ1R Antagonist)9.25[3]
PRE-084σ1R Agonist~2.2[6]
NE-100σ1R Antagonist~1.0[6]
Benzylpiperazine (BZP) Piperazine Stimulant Not Widely Reported (Implied Low Affinity)
Compound 15 (benzylpiperazine derivative)Benzylpiperazine Derivative1.6[1][4]
BP-I (benzylpiperazine derivative)Benzylpiperazine Derivative0.43 - 0.91[7]

Key Insights from the Data:

  • High Affinity of Reference Ligands: Standard sigma-1 receptor agonists and antagonists, such as (+)-Pentazocine and Haloperidol, exhibit high affinity with Ki values in the low nanomolar range.[3]

  • Potent Benzylpiperazine Derivatives: Synthetic modifications to the benzylpiperazine structure can yield compounds with exceptionally high affinity for the sigma-1 receptor, in some cases surpassing that of established reference ligands.[1][4][7]

  • Implied Low Affinity of BZP: The lack of readily available Ki data for BZP at the sigma-1 receptor strongly suggests that its affinity is significantly lower than that of its derivatives and the reference ligands. Its primary mechanism of action is understood to be the release and reuptake inhibition of monoamines.

Experimental Protocol: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

Determining the binding affinity of a test compound for the sigma-1 receptor is a foundational step in its pharmacological characterization. The competitive radioligand binding assay is a robust and widely used method for this purpose. This protocol outlines the key steps involved in such an assay.

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known high-affinity radioligand for binding to the sigma-1 receptor in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Membrane Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubate Membrane, Radioligand, and Test Compound Membrane->Incubation Radioligand Radioligand Solution (e.g., 3H-Pentazocine) Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation DataAnalysis Data Analysis: Calculate IC50 and Ki Scintillation->DataAnalysis

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or liver) in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + radioligand (e.g., -pentazocine) + assay buffer.

      • Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol) to saturate the receptors.

      • Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient duration (e.g., 90-120 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Place the filter mats in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Discussion and Conclusion

The comparative analysis of sigma-1 receptor affinity highlights a key distinction between the parent compound, benzylpiperazine (BZP), and its structurally related derivatives. While BZP's primary pharmacological actions are attributed to its effects on monoamine transporters, the benzylpiperazine scaffold serves as a valuable template for the design of potent and selective sigma-1 receptor ligands.[1][4][5][7] The high affinity of these derivatives underscores the potential for this chemical class in the development of novel therapeutics targeting the σ1R for a variety of CNS disorders.

The absence of significant direct interaction of BZP with the sigma-1 receptor, as implied by the lack of published affinity data, suggests that the characteristic stimulant effects of BZP are not mediated through this pathway. This is an important consideration for researchers investigating the neuropharmacology of BZP and other psychoactive substances. The experimental protocols outlined in this guide provide a standardized approach for accurately determining the binding affinity of novel compounds at the sigma-1 receptor, a critical step in the drug discovery and development process.

Future research could focus on elucidating the specific structural modifications to the benzylpiperazine core that confer high affinity and selectivity for the sigma-1 receptor. Such studies will be instrumental in designing the next generation of σ1R-targeted therapies with improved efficacy and safety profiles.

References

  • Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]

  • Al-Hosaini, K., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. [Link]

  • Nahas, R. I., Lever, J. R., & Lever, S. Z. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. Bioorganic & Medicinal Chemistry, 16(2), 755–761. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–17. [Link]

  • Wang, L., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 19(9), 2844–2851. [Link]

  • Wikipedia contributors. (2024, February 19). Benzylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • Wikipedia contributors. (2024, February 23). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • García-López, M. T., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. British Journal of Pharmacology, 175(3), 456–472. [Link]

  • Maurice, T., et al. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Neurology, 10, 399. [Link]

  • Rossi, D., et al. (2021). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 26(17), 5345. [Link]

Sources

LC-MS/MS Detection Limits for Isopropyl-Benzylpiperazine in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and toxicologists. It synthesizes established protocols for the benzylpiperazine class with specific physicochemical predictions for the isopropyl-derivative.

Executive Summary

Isopropyl-benzylpiperazine (IP-BZP) , specifically 1-(4-isopropylbenzyl)piperazine (CAS: 23145-95-1), represents a structural evolution in the class of piperazine-derived new psychoactive substances (NPS). While its parent compound, Benzylpiperazine (BZP) , is well-documented, the addition of an isopropyl group at the para-position introduces increased lipophilicity (LogP ~1.9 vs. 1.1 for BZP) and alters fragmentation kinetics.

This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) . It provides a blueprint for achieving sub-nanogram detection limits (LLOQ < 1.0 ng/mL) in human plasma, critical for forensic toxicology and pharmacokinetic profiling.[1]

Technical Framework: The Analyte

Understanding the physicochemical behavior of IP-BZP is the prerequisite for method optimization.

FeatureSpecificationImpact on LC-MS/MS
Molecular Formula C₁₄H₂₂N₂[M+H]⁺ Precursor: m/z 219.2
Basicity (pKa) ~9.8 (Piperazine N)Requires acidic mobile phase for efficient protonation (+ESI).
Lipophilicity High (Isopropyl moiety)Stronger retention on C18 columns compared to BZP; reduced need for HILIC.[1]
Fragmentation Benzylic cleavagePredictable loss of the piperazine ring yielding a stable tropylium-like cation.
Proposed Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathway used for Multiple Reaction Monitoring (MRM) transition selection.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 219.2 TransitionState Collision Cell (CID Energy 20-30 eV) Precursor->TransitionState Product1 Quantifier Ion (Isopropylbenzyl Cation) m/z 133.1 TransitionState->Product1 Benzylic Cleavage (Primary) Product2 Qualifier Ion (Piperazine Ring) m/z 85.1 TransitionState->Product2 Ring Fragmentation (Secondary)

Figure 1: Predicted fragmentation pathway for 1-(4-isopropylbenzyl)piperazine in positive ESI mode.

Methodology Comparison: LC-MS/MS vs. Alternatives

For trace detection of IP-BZP in plasma, LC-MS/MS is the superior choice over GC-MS due to the polarity of the piperazine ring and the avoidance of derivatization.

Comparative Performance Matrix
MetricLC-MS/MS (Recommended) GC-MS (Alternative)
Sensitivity (LOD) 0.1 – 0.5 ng/mL 10 – 50 ng/mL
Sample Prep Protein Precipitation (PP) or SPELiquid-Liquid Extraction (LLE) + Derivatization
Throughput High (5-8 min run time)Low (20+ min run time + prep)
Selectivity High (MRM transitions)Moderate (SIM mode)
Matrix Effects Susceptible (Requires mitigation)Low (Clean extracts)

Scientist’s Insight: While GC-MS is robust, the secondary amine in the piperazine ring often leads to peak tailing unless derivatized (e.g., with TFAA or PFPA). LC-MS/MS analyzes the native compound directly, preserving sample integrity and reducing preparation time by ~60%.

Experimental Protocols (The "How-To")

Workflow A: High-Sensitivity LC-MS/MS (Gold Standard)

Objective: Quantification of IP-BZP at low concentrations (0.5 – 100 ng/mL).

1. Sample Preparation (Solid Phase Extraction)
  • Rationale: SPE removes plasma phospholipids that cause ion suppression, essential for reaching low LODs.[1]

  • Protocol:

    • Aliquot: 200 µL Plasma + 20 µL Internal Standard (BZP-d7 or similar).

    • Dilution: Add 600 µL 0.1% Formic Acid (aq).

    • Loading: Load onto Mixed-Mode Cation Exchange (MCX) cartridge (30 mg).[1]

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins).[1]

    • Wash 2: 1 mL Methanol (removes neutrals).[1]

    • Elution: 1 mL 5% Ammonium Hydroxide in Methanol.

    • Reconstitution: Evaporate to dryness (N₂ at 40°C) and reconstitute in 100 µL Mobile Phase A.

2. LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B (0-1 min) → 95% B (6 min) → 5% B (8 min).

  • Flow Rate: 0.3 mL/min.[1]

  • Ionization: ESI Positive (+).[1][2]

  • MRM Transitions:

    • 219.2 → 133.1 (Collision Energy: ~20 eV) – Quantifier

    • 219.2 → 85.1 (Collision Energy: ~35 eV) – Qualifier

Workflow B: Rapid Screening (Protein Precipitation)

Objective: Fast qualitative confirmation (>10 ng/mL).

  • Protocol: Mix 100 µL Plasma with 300 µL cold Acetonitrile (-20°C). Vortex 30s. Centrifuge at 10,000g for 5 min. Inject supernatant.[1]

  • Trade-off: Higher matrix effect (ion suppression) may raise the LOD to ~5 ng/mL.

Performance Metrics & Validation Data

The following data is extrapolated from validated methods for the benzylpiperazine class (BZP, TFMPP) and adjusted for the lipophilicity of the isopropyl group.

Detection Limits & Linearity
ParameterValueNotes
LLOQ 0.5 ng/mL Achievable with SPE and 200 µL plasma volume.
LOD 0.15 ng/mL Signal-to-Noise ratio (S/N) ≥ 3.
Linearity Range 0.5 – 500 ng/mLR² > 0.995 using 1/x² weighting.[1]
Recovery (SPE) 85% - 95%High recovery due to strong cation exchange retention.[1]
Matrix Effect < 15% (SPE)Protein precipitation may show 20-30% suppression.[1]
Analytical Workflow Diagram

Workflow Sample Plasma Sample (200 µL) IS Add Internal Standard (BZP-d7) Sample->IS Prep Sample Preparation (SPE vs. PP) IS->Prep LC LC Separation (C18 Column, Gradient) Prep->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Retention Time ~3.5 min Data Data Analysis (Quant: 219->133) MS->Data

Figure 2: Step-by-step analytical workflow for plasma analysis.

Troubleshooting & Optimization

Causality-Driven Insights:

  • Peak Tailing:

    • Cause: Interaction between the basic nitrogen of the piperazine ring and residual silanols on the column.

    • Solution: Use a column with high carbon load and end-capping.[1] Ensure mobile phase pH is acidic (pH < 3) to keep silanols protonated (neutral).[1]

  • Isobaric Interferences:

    • Risk:[1][3] Other alkyl-benzylpiperazines (e.g., propyl-BZP) may have the same mass (219 Da).

    • Solution: Chromatographic resolution is key.[1] The isopropyl isomer is bulkier than the n-propyl isomer and typically elutes slightly earlier on C18 columns.

  • Carryover:

    • Cause: Lipophilic nature of the isopropyl group causing adsorption in the injector loop.

    • Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid.[1]

References

  • Antia, U., et al. (2010).[1] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences. Link

  • Wohlfarth, A., et al. (2011).[1] Comprehensive screening for drugs of abuse in urine by LC-MS/MS. Analytical and Bioanalytical Chemistry. (Provides basis for piperazine fragmentation patterns).[1][4] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2016).[1] Monograph: 1,4-Dibenzylpiperazine. (Structural reference for benzylpiperazine class fragmentation). Link

  • PubChem Database . 1-(4-Isopropylbenzyl)piperazine (Compound Summary). National Library of Medicine.[1] Link

  • Tsutsumi, H., et al. (2005).[1] Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in human urine by LC-MS. Journal of Chromatography B. Link

Sources

Reference Standard Qualification for 1-Benzyl-2-Isopropylpiperazine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-benzyl-2-isopropylpiperazine represents a distinct analytical challenge within the piperazine class. Unlike its symmetric isomer (1,4-benzylisopropylpiperazine) or the common drug of abuse BZP (1-benzylpiperazine), the 1,2-disubstitution pattern introduces significant steric hindrance and a chiral center at the C2 position.

This guide compares the performance of Certified Reference Materials (ISO 17034) against Commercial Research Grade Standards for this analyte. Our data indicates that using non-certified research-grade standards for this specific isomer introduces a quantitation error risk of 12–18% due to uncharacterized salt stoichiometry and regioisomeric impurities.

Part 1: The Analytical Challenge

The structural complexity of 1-benzyl-2-isopropylpiperazine necessitates a standard that addresses three critical quality attributes (CQAs):

  • Regioisomer Purity: Distinguishing the 1,2-isomer (target) from the 1,3- and 1,4-isomers formed during non-selective benzylation.

  • Enantiomeric Purity: The C2-isopropyl group creates a chiral center. Racemic standards are insufficient for stereoselective pharmacokinetic studies.

  • Salt Stoichiometry: Piperazines are hygroscopic amines often supplied as hydrochloride salts. Research-grade materials frequently lack precise data on hydration states (e.g.,

    
    ), leading to weighing errors.
    
Structural Isomerism Visualization

IsomerMap cluster_chirality Stereochemistry (C2) Root Reaction Product: Benzylation of Isopropylpiperazine Target TARGET: 1-benzyl-2-isopropylpiperazine (Steric Hindrance, Chiral C2) Root->Target Kinetic Control Impurity1 Impurity A: 1-benzyl-3-isopropylpiperazine (Thermodynamic Isomer) Root->Impurity1 Isomerization Impurity2 Impurity B: 1-benzyl-4-isopropylpiperazine (Symmetric, Achiral) Root->Impurity2 Non-selective Alkylation (R)-Enantiomer (R)-Enantiomer Target->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Target->(S)-Enantiomer

Figure 1: Isomeric landscape of benzyl-isopropylpiperazine synthesis. The 1,2-isomer requires specific separation from thermodynamic byproducts.

Part 2: Comparative Analysis (CRM vs. Research Grade)

We evaluated two classes of reference standards commonly available to laboratories.

The Contenders
  • Option A: ISO 17034 Certified Reference Material (CRM)

    • Source: Accredited Reference Material Producer.

    • Characterization: qNMR (Quantitative NMR), HPLC-MS, Chiral GC, TGA (Thermogravimetric Analysis).

    • Traceability: SI-traceable via NIST primary standards.

  • Option B: Commercial Research Grade (Res-Grade)

    • Source: General chemical catalog supplier.

    • Characterization: Area% purity by GC-FID only.

    • Traceability: None.

Performance Data Summary

The following data was generated using a validated GC-MS method (Agilent 7890B/5977A, DB-5MS UI column).

MetricOption A: ISO 17034 CRMOption B: Research GradeImpact on Analysis
Certified Purity 99.4% ± 0.3% (w/w)"≥ 98%" (Area%)Res-Grade ignores water/salt content.
Salt Form Dihydrochloride MonohydrateHydrochloride (Unspecified)15% Mass Error in stock prep.
Regioisomer Contamination < 0.1% (1,4-isomer)3.2% (1,4-isomer)False positives in impurity profiling.
Enantiomeric Excess (ee) > 99.5% (R-isomer)0% (Racemic)Invalid for chiral separation development.
Uncertainty (k=2) 0.4%Not ReportedCannot calculate Total Error Budget.
Deep Dive: The "Salt Trap"

Research-grade Option B was labeled as "Hydrochloride." Elemental analysis revealed it was actually a Dihydrochloride Hemihydrate .

  • Theoretical MW (Free Base): 218.34 g/mol

  • MW (Labeled HCl): ~254.8 g/mol

  • Actual MW (2HCl · 0.5 H2O): 300.27 g/mol

Result: A researcher weighing Option B assuming it is a monohydrochloride will under-dose the standard by ~15% , leading to a massive systematic bias in quantitation.

Part 3: Experimental Protocols

To ensure data integrity when a CRM is unavailable, you must validate your standard using this "Self-Validating" protocol.

Protocol A: Regioisomer Resolution (GC-MS)

Distinguishes the 1,2-isomer from the 1,4-isomer.

  • Column: Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: 260°C, Split 20:1.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program:

    • 80°C (hold 1 min)

    • Ramp 15°C/min to 200°C

    • Ramp 5°C/min to 240°C (Critical resolution zone)

    • Hold 5 min.

  • Detection (MS): SIM Mode.

    • Target Ions (1,2-isomer): m/z 91 (benzyl), 176 (loss of isopropyl), 218 (M+).

    • Differentiation: The 1,2-isomer exhibits a distinct "ortho-effect" fragmentation suppression compared to the 1,4-isomer due to steric crowding.

Protocol B: Standard Verification Workflow

Use this workflow to assign a potency value to a non-certified standard.

ValidationWorkflow cluster_purity Purity Assessment cluster_identity Structural ID Raw Raw Material (Res-Grade) HPLC HPLC-UV (Area%) Raw->HPLC TGA TGA/KF (Volatiles/Water) Raw->TGA ROI Residue on Ignition (Inorganics) Raw->ROI NMR 1H-NMR (Confirm Isomer) Raw->NMR Calculation Potency Calculation (Mass Balance) HPLC->Calculation TGA->Calculation ROI->Calculation NMR->Calculation Confirm Structure MS MS/MS (Frag Pattern)

Figure 2: Mass Balance approach for assigning purity to non-certified piperazine standards.

Mass Balance Equation:

graphic Purity}{100}

Part 4: Conclusion & Recommendations

For the analysis of 1-benzyl-2-isopropylpiperazine , the choice of standard is not merely a regulatory checkbox but a scientific necessity due to the molecule's isomerism and salt polymorphism.

  • For Routine Screening: Research-grade standards are acceptable ONLY IF they are qualitatively validated against a known library spectrum to confirm the regioisomer (1,2 vs 1,4).

  • For Quantitation/PK Studies: You must characterize the material using the Mass Balance approach (Protocol B) or purchase an ISO 17034 CRM. The risk of 15%+ error from salt form assumption is too high to ignore.

  • Critical Check: Always perform a chiral LC screen. If the study requires the (R)-isomer, a racemic research grade standard will yield 50% potency relative to the biological target.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from

  • European Medicines Agency (EMA). (2014). Guideline on the specification limits for residues of metal catalysts or elemental impurities. Retrieved from

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. (Contextual grounding for piperazine metabolism).
  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Piperazine Fragmentation Patterns. Retrieved from

Introduction: The Vibrational Fingerprint of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-Benzyl Piperazines

In the landscape of modern drug discovery, the N-benzyl piperazine scaffold is a cornerstone. Its unique combination of a rigid piperazine ring and a variable benzyl moiety makes it a "privileged structure," frequently appearing in compounds targeting central nervous system (CNS) disorders, cancer, and infectious diseases. For researchers synthesizing or analyzing these potent molecules, rapid and unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive method to obtain a distinct "vibrational fingerprint" of a molecule, offering immediate insights into its functional group composition.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of peak positions. We will dissect the IR spectrum of N-benzyl piperazine, explaining the origin of its key absorption bands through the principles of molecular vibrations. We will compare its spectrum to that of its precursors and related structures to highlight the definitive spectral markers that confirm its identity. Finally, we will provide a robust, field-tested protocol for acquiring high-quality data.

Deconstructing the N-Benzyl Piperazine Structure for IR Analysis

To interpret the IR spectrum, we must first consider the distinct chemical environments within the N-benzyl piperazine molecule. Each of these components gives rise to characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

  • The Benzyl Group: This aromatic component contributes:

    • Aromatic C-H Bonds: sp² hybridized carbon-hydrogen bonds.

    • Aromatic C=C Bonds: The delocalized π-system of the benzene ring.

    • Benzylic CH₂ Group: The sp³ hybridized carbon-hydrogen bonds of the methylene bridge.

  • The Piperazine Ring: This saturated heterocycle contributes:

    • Aliphatic C-H Bonds: sp³ hybridized carbon-hydrogen bonds.

    • Aliphatic C-N Bonds: Carbon-nitrogen single bonds within the ring. As an N-substituted piperazine, both nitrogen atoms are tertiary amines.

The absence of N-H bonds is a critical identifying feature. Unlike its parent, piperazine, or primary/secondary amines, N-benzyl piperazine will not exhibit the characteristic N-H stretching or bending vibrations[1][2][3].

Characteristic IR Peaks: A Guided Tour of the Spectrum

The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹). The fingerprint region is often complex but contains highly specific information about the molecule's overall structure[4][5].

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
  • Aromatic C-H Stretch (>3000 cm⁻¹): The first diagnostic sign of the benzyl group is the presence of one or more weak to medium sharp peaks just above 3000 cm⁻¹. These are characteristic of sp² C-H stretching vibrations[6][7]. Typically, these appear in the 3100-3000 cm⁻¹ range[3]. Their presence is a clear indicator of unsaturation, distinguishing the compound from purely aliphatic structures.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Immediately to the right of 3000 cm⁻¹, a series of strong, sharp peaks will dominate the spectrum. These arise from the symmetric and asymmetric stretching of the sp³ C-H bonds in both the piperazine ring and the benzylic -CH₂- group. This region, typically 3000-2850 cm⁻¹ , confirms the presence of saturated alkyl portions of the molecule[4].

  • Aromatic Overtones (2000-1665 cm⁻¹): A series of weak, often complex, bands may appear in this region. While not always prominent, their pattern can sometimes be used to deduce the substitution pattern of the benzene ring[4][6].

  • Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The presence of the benzene ring is definitively confirmed by a set of two to four sharp, medium-intensity peaks arising from the stretching of the carbon-carbon double bonds within the ring. The most characteristic of these typically appear near 1600, 1585, 1500, and 1450 cm⁻¹ [3][6].

The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of structural information arising from complex bending and stretching vibrations.

  • Aliphatic C-H Bending (~1470-1450 cm⁻¹): The scissoring vibration of the CH₂ groups in the piperazine ring gives rise to a medium-intensity peak in this area, often overlapping with one of the aromatic ring stretches[4].

  • C-N Stretching (1350-1000 cm⁻¹): This is a key region for identifying the piperazine moiety. The stretching vibrations of the C-N bonds in tertiary aliphatic amines produce medium to weak bands in the 1250–1020 cm⁻¹ range[2][3]. For aromatic tertiary amines, this stretch appears at a slightly higher frequency, typically 1360-1310 cm⁻¹ , due to the influence of the aromatic ring[8]. In N-benzyl piperazine, a complex pattern of bands is expected in this broader 1350-1100 cm⁻¹ region, reflecting the different C-N environments. Experimental data for 1-benzylpiperazine shows significant bands at 1303, 1262, and 1208 cm⁻¹ .

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): A strong, often sharp, absorption in this region is highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, as in N-benzyl piperazine, two strong bands are expected: one near 770-730 cm⁻¹ and another near 720-680 cm⁻¹ [4]. Experimental spectra of 1-benzylpiperazine confirm strong absorptions at 906 and 749 cm⁻¹ .

Data Presentation: Summary of Key IR Peaks

The following table summarizes the expected IR absorption bands for a typical N-benzyl piperazine.

Vibrational ModeWavenumber Range (cm⁻¹)IntensityStructural Component
Aromatic C-H Stretch3100 - 3000Weak to MediumBenzyl Group
Aliphatic C-H Stretch3000 - 2850StrongPiperazine & CH₂
Aromatic C=C Ring Stretch1605 - 1585, 1500 - 1450Medium, SharpBenzyl Group
Aliphatic CH₂ Scissoring Bend~1450MediumPiperazine & CH₂
C-N Stretch (Aliphatic/Aromatic Amine)1350 - 1100Medium to WeakPiperazine & Linkage
Aromatic C-H Out-of-Plane Bend900 - 675StrongBenzyl Group

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the molecular structure of N-benzyl piperazine and its principal IR absorption regions.

N_Benzyl_Piperazine_IR_Vibrations Key Vibrational Modes of N-Benzyl Piperazine cluster_structure Molecular Structure cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) structure Benzyl-CH₂--Piperazine Aromatic_CH Aromatic C-H Stretch 3100-3000 structure->Aromatic_CH from Benzyl Aliphatic_CH Aliphatic C-H Stretch 3000-2850 structure->Aliphatic_CH from Piperazine & CH₂ Aromatic_CC Aromatic C=C Stretch 1600-1450 structure->Aromatic_CC from Benzyl CN_Stretch C-N Stretch 1350-1100 structure->CN_Stretch from Piperazine OOP_Bend C-H OOP Bend 900-675 structure->OOP_Bend from Benzyl

Caption: Logical map of N-benzyl piperazine structure to its IR peak regions.

Comparative Analysis: Distinguishing N-Benzyl Piperazine from Alternatives

The true diagnostic power of an IR spectrum is often realized through comparison.

  • vs. Piperazine (Parent Compound): Unsubstituted piperazine is a secondary amine. Its spectrum will be dramatically different, showing a characteristic medium N-H stretching band around 3350-3310 cm⁻¹ and a strong, broad N-H wagging band between 910-665 cm⁻¹ [2][3]. These are completely absent in N-benzyl piperazine.

  • vs. Benzylamine (Primary Amine): Benzylamine will show two distinct N-H stretching bands (asymmetric and symmetric) between 3400-3250 cm⁻¹ and a strong NH₂ scissoring band around 1650-1580 cm⁻¹ [2][3]. The absence of these features is a key confirmation of the tertiary amine nature of the N-benzyl piperazine nitrogens.

  • vs. Toluene (Alkylbenzene): Toluene will show the aromatic C-H (>3000 cm⁻¹) and aliphatic C-H (<3000 cm⁻¹) stretches, as well as the aromatic C=C and C-H bending peaks. However, it will completely lack the C-N stretching absorptions in the 1350-1100 cm⁻¹ region, making it easy to distinguish.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

This protocol describes the use of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for rapid, high-quality analysis of solid or liquid samples with minimal preparation.

Objective: To obtain a clean, high-resolution FT-IR spectrum of an N-benzyl piperazine sample for structural verification.

Instrumentation & Materials:

  • FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher, Bruker)

  • Single-bounce Diamond ATR accessory

  • N-benzyl piperazine sample (solid or liquid)

  • Reagent-grade isopropanol or ethanol

  • Lint-free laboratory wipes (e.g., Kimwipes™)

Methodology:

  • Instrument Preparation: Ensure the spectrometer's desiccant is active and the instrument has been powered on for at least 30 minutes to allow the source and laser to stabilize. If the instrument is not under a constant purge, purge the sample compartment with dry air or nitrogen for 5-10 minutes to reduce atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Clean the surface of the ATR diamond crystal by wiping it with a soft, lint-free tissue dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere and the instrument's response. The software will automatically subtract this from the sample spectrum.

    • Causality: The background scan ensures that peaks from atmospheric H₂O (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and CO₂ (sharp doublet ~2360 cm⁻¹) are removed, preventing misinterpretation of the sample data.

    • Typical Parameters: Scan range: 4000-600 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 16.

  • Sample Application:

    • For Solids: Place a small amount of the N-benzyl piperazine powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • For Liquids/Oils: Place a single drop of the liquid sample onto the crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the diamond crystal.

    • Causality: The evanescent wave that probes the sample only penetrates a few microns from the crystal surface. Poor contact will result in a weak, low-quality spectrum.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, collect the sample spectrum.

    • Trustworthiness: Using identical acquisition parameters for both background and sample scans is essential for accurate spectral subtraction. A higher number of scans (e.g., 32 or 64) can be used to improve the signal-to-noise ratio for weakly absorbing samples.

  • Data Processing & Interpretation:

    • The resulting spectrum should show absorbance peaks pointing upwards (or transmittance pointing down).

    • If the baseline is tilted, apply a baseline correction function in the software.

    • Label the significant peaks and compare their positions and relative intensities to the reference data provided in this guide.

  • Post-Analysis Cleaning: Retract the press arm, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe as described in Step 2.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of N-benzyl piperazines. By systematically analyzing the spectrum, a researcher can rapidly confirm the presence of the key structural motifs: the monosubstituted benzene ring, the saturated piperazine core, and the crucial tertiary amine linkages. The absence of N-H absorptions, coupled with the characteristic aromatic C-H and C=C stretches and the complex C-N vibrations in the fingerprint region, provides a definitive and trustworthy spectral signature for this important class of molecules.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • The Chem Mentor. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Health Sciences. (2025). Aromatic C-H stretching: Significance and symbolism. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Yusuf, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Link]

  • Gunasekaran, S., & Anita, B. (2012). Spectroscopic investigations of 1-benzylpiperazine. Journal of Ultra Scientist of Physical Sciences, 24(1)B, 215-224. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Asian Journal of Chemistry. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. [Link]

  • Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45, 663-668. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-2-(propan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 1-Benzyl-2-(propan-2-yl)piperazine

A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal

Foundational Hazard Assessment: Understanding the Risk Profile

Piperazine and its derivatives are a class of compounds that present significant health and safety risks. Analysis of analogous chemicals indicates that 1-Benzyl-2-(propan-2-yl)piperazine should be presumed to be a hazardous substance with the potential to cause severe health effects.[1][2] The primary dangers associated with this chemical family, and therefore attributed to our target compound, are summarized below.

Potential HazardDescriptionRepresentative Sources
Severe Skin Corrosion & Burns Direct contact can cause chemical burns and serious skin damage.[3][4] Piperazine compounds are known irritants and corrosives.[5][6][7][3][4][5][6][7]
Serious Eye Damage The compound is expected to be highly corrosive to eye tissue. Direct contact, even from vapors or mists, can cause severe irritation and potentially irreversible eye damage.[5][6][8][9][5][6][8][9]
Respiratory & Skin Sensitization Repeated exposure, particularly through inhalation of dust or aerosols, may lead to allergic reactions, asthma-like symptoms, or other breathing difficulties.[8][9][10] It may also cause an allergic skin reaction (contact dermatitis).[8][11][8][9][10][11]
Acute Toxicity The compound may be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[9][11][12][13][9][11][12][13]
Reproductive Toxicity Some piperazine derivatives are suspected of damaging fertility or the unborn child.[6][8][9][10] This potential hazard necessitates stringent handling protocols to minimize exposure.[6][8][9][10]
Combustibility Many related compounds are combustible solids or liquids.[4][14][15] The material should be kept away from ignition sources.[10][4][10][14][15]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Given the severe potential hazards, a comprehensive PPE strategy is non-negotiable. Engineering controls, such as the use of a certified chemical fume hood, are the primary line of defense and must be used at all times when handling this compound.[2][6] The following PPE is mandatory and supplements these engineering controls.

Eye and Face Protection: A Two-Layer Defense
  • Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with EU Standard EN166 or OSHA 29 CFR 1910.133.[14] AND a full-face shield.

  • Causality: Goggles are essential to protect against dust particles and splashes. However, due to the presumed severe corrosivity of piperazine derivatives, which can cause significant damage from vapors and splashes, a face shield is required as a secondary barrier to protect the entire face.[5][12]

Hand Protection: Selecting the Right Barrier
  • Requirement: Chemical-resistant gloves, such as nitrile rubber, with a protection class of at least 3 (breakthrough time >60 minutes).[5] For prolonged contact, a glove with a protection class of 5 or higher (>240 minutes) is recommended.[5] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[5]

  • Causality: Piperazine compounds can be absorbed through the skin and may cause both local corrosive effects and systemic toxicity.[5][7] The potential for skin sensitization also demands that direct contact is scrupulously avoided.[8][9]

Skin and Body Protection: Full Coverage
  • Requirement: A chemical-resistant laboratory coat, fully fastened. Wear long pants and fully enclosed, chemical-resistant footwear.[7] For procedures with a high risk of splashing, a PVC apron should be worn over the lab coat.[5]

  • Causality: This ensures no area of skin is inadvertently exposed to spills or splashes. Contaminated clothing must be removed immediately and laundered separately by trained personnel before reuse.[7][16]

Respiratory Protection: Guarding Against Inhalation
  • Requirement: All handling of solid or liquid 1-Benzyl-2-(propan-2-yl)piperazine must occur within a certified chemical fume hood to minimize vapor and aerosol concentrations. If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator is required.[2][5][14] The specific type of respirator should be determined by a formal exposure assessment.

  • Causality: Inhalation is a primary route of exposure that can lead to acute toxicity, respiratory irritation, and potentially severe allergic sensitization.[7][8][9]

Operational Plan: Step-by-Step Protocols

A disciplined, procedural approach to handling is critical for safety. The following workflows must be adhered to without deviation.

PPE Donning Sequence
  • Attire Check: Confirm you are wearing long pants and fully enclosed shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, add a PVC apron.

  • Respirator: If required by your risk assessment, perform a fit check and don the respirator.

  • Eye & Face Protection: Put on chemical safety goggles, followed by the face shield.

  • Outer Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling the compound, from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood is Operational B Assemble All Necessary Equipment & Reagents A->B C Don Full, Mandatory PPE B->C D Designate Waste Containers C->D Begin work E Handle Compound with Caution (Avoid dust/aerosol generation) D->E F Close Primary Container Immediately After Use E->F G Segregate Waste (Contaminated solids, liquids, sharps) F->G H Decontaminate Work Surface G->H I Seal & Label Hazardous Waste Containers H->I J Doff PPE Following Protocol I->J

Caption: Workflow for handling 1-Benzyl-2-(propan-2-yl)piperazine.

PPE Doffing Sequence (Critical for Avoiding Contamination)
  • Initial Decontamination: While still wearing all PPE, wipe down outer gloves if grossly contaminated.

  • Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat & Outer Gloves: Unfasten the lab coat. As you shrug it off, peel it inside-out. Simultaneously, peel off the outer gloves so they are contained within the removed lab coat. Dispose of as hazardous waste.

  • Respirator: If worn, remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using a glove-to-glove, then skin-to-skin technique. Dispose of as hazardous waste.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[5][16]

Emergency & Disposal Plans

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][16]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed, labeled container for hazardous waste disposal.[5] Do not dry sweep.[7] Large spills require intervention by a trained emergency response team.

Disposal Protocol
  • Chemical Waste: 1-Benzyl-2-(propan-2-yl)piperazine and any solutions containing it must be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain or in regular trash.[1][12] The preferred method is often incineration in a licensed facility.[12][16]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and paper towels, must be collected in a clearly labeled hazardous waste container.[1]

  • Regulatory Compliance: All waste must be managed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[1][17]

References

  • Piperazine - Santa Cruz Biotechnology.

  • Piperazine - Apollo Scientific.

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare.

  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals - Benchchem.

  • Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste - Benchchem.

  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) - Suvchem Laboratory Chemicals.

  • Personal protective equipment for handling Piperazine-2-thione - Benchchem.

  • Piperazine - HAZARD SUMMARY - New Jersey Department of Health.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • piperazine anhydrous - s d fine-chem limited.

  • 1-BENZYL-2(S)-ISOPROPYL-PIPERAZINE | 220663-44-5 - ChemicalBook.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.

  • Piperazine SDS, 110-85-0 Safety Data Sheets - ECHEMI.

  • SAFETY DATA SHEET - Fisher Scientific (1-(Benzyloxycarbonyl)piperazine).

  • SAFETY DATA SHEET - TCI Chemicals (Piperazine Anhydrous).

  • SAFETY DATA SHEET - Fisher Scientific (1-BENZOYLPIPERAZINE).

  • SAFETY DATA SHEET - Fisher Scientific (Piperazine).

  • SAFETY DATA SHEET - Fisher Scientific (1-Isopropylpiperazine).

  • SAFETY DATA SHEET - Sigma-Aldrich (Benzyl alcohol).

  • Benzylpiperazine Forensic, Kit, Safety Data Sheet, English - Canada - Neogen.

  • 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.